2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
Beschreibung
BenchChem offers high-quality 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
GHJGVAQNNLJEAF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CO)C1=C(C=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
In-Depth Technical Guide to the Physicochemical and Pharmacokinetic Profiling of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
Executive Summary
As drug discovery pipelines increasingly focus on highly selective central nervous system (CNS) agents, substituted 2-aryl-2-aminoethanols have emerged as critical building blocks. Specifically, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol represents a highly versatile intermediate. Its unique structural topology—combining a hydrogen-bonding aminoalcohol backbone with a sterically hindered, electron-rich aryl ring—makes it an ideal precursor for synthesizing morpholine-based monoamine reuptake inhibitors and highly selective D3 dopamine receptor ligands [3].
This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, regiocontrolled synthesis, and in vitro ADME characterization of this molecule.
Part 1: Physicochemical Profiling
The physicochemical behavior of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol is dictated by the interplay between its polar aminoalcohol moiety and the lipophilic aryl system. Like many linear aminoalcohols, this compound can act as both a nucleophile and a hydrogen-bond donor [1]. Furthermore, intramolecular hydrogen bonding between the hydroxyl (-OH) and the secondary amine (-NH-) significantly influences its conformational flexibility, thereby modulating its membrane permeability and lipid solubility [2].
The 2-chloro substituent exerts a strong electron-withdrawing inductive effect, which slightly lowers the pKa of the adjacent secondary amine compared to unsubstituted analogs, optimizing the compound's ionization state at physiological pH.
Table 1: Summary of Physicochemical Properties
| Property | Value | Analytical Method / Rationale |
| Molecular Formula | C₁₀H₁₄ClNO₂ | N/A |
| Molecular Weight | 215.68 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| LogP (Predicted) | 1.85 - 2.10 | Shake-flask method (Octanol/Water); ideal for BBB penetration. |
| pKa (Amine) | ~8.6 | Potentiometric titration; lowered by the 2-Cl inductive effect. |
| Topological PSA (tPSA) | 41.5 Ų | Calculated based on -OH, -NH-, and -O- contributions. |
| Hydrogen Bond Donors | 2 | Hydroxyl (-OH) and secondary amine (-NH-). |
| Hydrogen Bond Acceptors | 3 | Hydroxyl, amine, and methoxy oxygen. |
Part 2: Regiocontrolled Synthetic Methodology
A common pitfall in the synthesis of 2-aryl-2-aminoethanols is attempting an epoxide ring-opening of styrene oxide derivatives, which often yields the undesired 1-aryl-2-aminoethanol regioisomer due to nucleophilic attack at the less hindered terminal carbon.
To ensure absolute regiocontrol, we utilize an α -bromination/amination sequence of the corresponding phenylacetic acid, followed by chemoselective reduction.
Protocol 1: Synthesis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
Phase 1: α -Bromination (Hell-Volhard-Zelinsky Modification)
-
Acyl Chloride Formation: Charge a flame-dried 250 mL round-bottom flask with 2-(2-chloro-4-methoxyphenyl)acetic acid (10.0 g, 49.8 mmol). Add thionyl chloride (15 mL) and a catalytic amount of DMF (3 drops). Reflux for 2 hours.
-
Causality: Converting the carboxylic acid to an acyl chloride significantly increases the acidity of the α -protons, facilitating rapid enolization and subsequent bromination.
-
-
Bromination: Cool to room temperature, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 48% aqueous HBr. Heat to 80°C for 4 hours.
-
Quench: Cool to 0°C and slowly quench with anhydrous methanol to yield methyl 2-bromo-2-(2-chloro-4-methoxyphenyl)acetate.
-
Self-Validation: Analyze via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting material spot is entirely replaced by a higher Rf spot.
-
Phase 2: Amination 4. Nucleophilic Substitution: Dissolve the α -bromo ester in THF (50 mL) and cool to 0°C. Add methylamine (2.0 M in THF, 3.0 eq) dropwise. Stir at room temperature for 12 hours.
-
Causality: A stoichiometric excess of methylamine is critical. It acts as both the nucleophile and the acid scavenger, preventing the formation of hydrobromide salts that would otherwise stall the reaction kinetics.
Phase 3: Chemoselective Reduction 5. Reduction: Isolate the α -methylamino ester via aqueous extraction. Dissolve in anhydrous THF (50 mL) under N₂ at 0°C. Add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 eq) dropwise. Reflux for 6 hours.
-
Causality: BH₃·THF is explicitly selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ carries a high risk of reductive dechlorination at the 2-chloro position, which would yield an inseparable mixture of the target compound and its des-chloro analog. BH₃ chemoselectively reduces the ester while leaving the aryl chloride intact.
-
Workup: Quench with methanol, followed by 1M HCl to break the stable boron-amine complex. Basify with 1M NaOH and extract with Dichloromethane (DCM).
Flowchart detailing the regiocontrolled synthetic pathway of the target aminoethanol.
Part 3: Analytical Characterization & Self-Validation
To ensure absolute structural integrity, the final product must be validated through a multi-modal analytical approach.
-
LC-MS (ESI+): The mass spectrum must act as a self-validating checkpoint for the chemoselective reduction. Look for the protonated molecular ion [M+H]+ at m/z 216.08. Crucially, you must verify the presence of the isotopic chlorine cluster—a characteristic 3:1 ratio between the M (216) and M+2 (218) peaks. Absence of the M+2 peak indicates catastrophic reductive dechlorination during Phase 3.
-
¹H-NMR (400 MHz, CDCl₃): The 2-chloro-4-methoxyphenyl ring will present a classic ABX spin system in the aromatic region (6.80 - 7.40 ppm). The benzylic methine proton (attached to C2) should appear as a distinct doublet of doublets (dd) around 3.8 - 4.2 ppm, coupling with the adjacent diastereotopic -CH₂OH protons.
Part 4: Pharmacokinetics & ADME Profiling
When advancing this compound as a CNS-active precursor, understanding its metabolic liabilities is paramount. The 2-chloro-4-methoxyphenyl moiety has been identified as a critical pharmacophore for enhancing receptor subtype selectivity [3], but it introduces specific ADME characteristics.
-
Metabolic Stability: The 4-methoxy group is highly susceptible to Phase I O-demethylation, primarily mediated by CYP2D6 and CYP3A4. The resulting phenol is rapidly cleared via Phase II glucuronidation. Conversely, the 2-chloro group provides essential steric hindrance, effectively blocking oxidation at the ortho position and increasing the overall half-life compared to unsubstituted analogs.
-
Permeability: With a calculated LogP of ~2.0 and a tPSA of 41.5 Ų, the compound sits squarely within the optimal Lipinski/CNS-multiparameter space, ensuring high passive diffusion across the blood-brain barrier (BBB).
In vitro ADME screening workflow for assessing metabolic stability and clearance.
References
-
PubChem: Amino Alcohols National Center for Biotechnology Information (NCBI)[Link]
-
Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols The Journal of Physical Chemistry A (ACS Publications)[Link]
-
Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist PubMed Central (NIH)[Link]
An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action for the novel synthetic compound, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol. In the absence of direct empirical data for this specific molecule, this paper synthesizes established principles of medicinal chemistry and pharmacology to posit a well-grounded hypothesis. By dissecting the structure-activity relationships (SAR) of its core pharmacophore and substituent groups, we propose that this compound primarily functions as a modulator of adrenergic signaling. This guide will explore the rationale behind this hypothesis, detail the likely molecular interactions, and provide a comprehensive framework for its experimental validation.
Introduction: Deconstructing the Molecular Architecture
The compound 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol belongs to the phenylethanolamine class of compounds. This structural family is of significant pharmacological importance, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs that target the adrenergic system. The core 2-amino-1-phenylethanol scaffold is a privileged structure, recognized by adrenergic receptors. The specific biological activity of each derivative is then finely tuned by the substitutions on both the aromatic ring and the amino group.
The subject molecule possesses three key structural features that inform its likely mechanism of action:
-
Phenylethanolamine Backbone: This core structure is analogous to endogenous catecholamines like norepinephrine and epinephrine, suggesting a high probability of interaction with adrenergic receptors.[1][2]
-
Substituted Phenyl Ring: The presence of a chloro group at the 2-position and a methoxy group at the 4-position on the phenyl ring is critical. These substituents modify the electronic and steric properties of the molecule, influencing receptor binding affinity and selectivity.
-
N-Methyl Group: The secondary amine, resulting from a methyl substitution on the ethanolamine side chain, is a common feature in many adrenergic agonists and is considered essential for receptor stimulation.[3]
The Adrenergic System: The Anticipated Target
The adrenergic system, a cornerstone of the autonomic nervous system, regulates a vast array of physiological processes, including heart rate, blood pressure, and airway resistance. This system is primarily mediated by two major classes of receptors: alpha (α) and beta (β) adrenergic receptors, each with further subtypes (α1, α2, β1, β2, β3). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.
Given the structural similarities of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol to known adrenergic ligands, it is highly probable that its mechanism of action involves the modulation of one or more of these receptors.
Proposed Mechanism of Action: A Beta-Adrenergic Agonist with Modulated Selectivity
Based on established SAR principles for phenylethanolamines, we hypothesize that 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol acts as a beta-adrenergic agonist .
The rationale for this hypothesis is as follows:
-
Phenylethanolamine Core: This structure is a classic template for beta-agonists.
-
Secondary Amine: The N-methyl group is consistent with the requirement for a secondary amine for beta-receptor stimulation.[3]
The chloro and methoxy substituents on the phenyl ring are likely to influence the compound's selectivity and potency for the different beta-receptor subtypes (β1, β2, and β3). The electronic and steric effects of these groups can alter the binding pose of the molecule within the receptor's binding pocket, favoring interaction with one subtype over others. For instance, substitutions at the 3 and 4 positions of the phenyl ring are known to be important for beta-adrenergic activity.[3]
The Signaling Cascade
As a beta-adrenergic agonist, the compound would bind to and activate beta-adrenergic receptors on the surface of target cells. This activation would trigger the following canonical signaling pathway:
-
Receptor Activation: The binding of the compound induces a conformational change in the beta-adrenergic receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gs protein.
-
Adenylate Cyclase Activation: The activated Gs-alpha subunit dissociates and activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Second Messenger Signaling: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various downstream targets, leading to the final physiological response, such as smooth muscle relaxation (in the case of β2-agonism) or increased cardiac contractility (in the case of β1-agonism).[4][5]
Visualization of the Proposed Signaling Pathway
Caption: Proposed signaling cascade for 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol.
Experimental Protocols for Mechanism of Action Validation
To empirically validate the proposed mechanism of action, a tiered experimental approach is recommended.
Tier 1: Receptor Binding Affinity
Objective: To determine if the compound binds to adrenergic receptors and to quantify its binding affinity.
Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing specific human adrenergic receptor subtypes (e.g., β1, β2, α1, α2) in appropriate media.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the membrane preparations with a known radiolabeled antagonist for the specific receptor subtype (e.g., [³H]dihydroalprenolol for beta-receptors).
-
Add increasing concentrations of the unlabeled test compound, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Tier 2: Functional Activity
Objective: To determine if the compound acts as an agonist or antagonist at the target receptor and to measure its potency and efficacy.
Protocol: cAMP Accumulation Assay
-
Cell Culture and Seeding:
-
Seed cells expressing the target beta-adrenergic receptor subtype into multi-well plates.
-
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol.
-
Incubate for a defined period to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Tier 3: In Vitro and Ex Vivo Tissue-Based Assays
Objective: To assess the physiological effect of the compound on intact tissues.
Protocol: Isolated Organ Bath Assay (e.g., Guinea Pig Tracheal Rings)
-
Tissue Preparation:
-
Isolate tracheal rings from a guinea pig and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Connect the tissues to isometric force transducers to record changes in muscle tension.
-
-
Contraction and Relaxation Measurement:
-
Induce a sustained contraction of the tracheal smooth muscle with a contractile agent (e.g., histamine or carbachol).
-
Once a stable contraction is achieved, add cumulative concentrations of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol to the organ bath.
-
Record the relaxation of the tracheal rings.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the compound concentration to determine the EC₅₀.
-
Data Presentation
| Parameter | Description | Expected Outcome for a Beta-Agonist |
| Ki (nM) | Binding affinity for adrenergic receptor subtypes. | Low nanomolar Ki values for one or more beta-adrenergic receptor subtypes. |
| EC₅₀ (nM) | Potency in functional assays (e.g., cAMP accumulation). | Low nanomolar EC₅₀ values in cells expressing the target beta-receptor. |
| Emax (%) | Efficacy relative to a standard full agonist (e.g., isoproterenol). | High Emax value, indicating significant receptor activation. |
Conclusion
The structural features of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol strongly suggest a mechanism of action centered on the modulation of the adrenergic system, most likely as a beta-adrenergic agonist. The proposed experimental workflow provides a robust framework for validating this hypothesis and for characterizing the compound's pharmacological profile in detail. The insights gained from these studies will be crucial for any further development of this molecule as a potential therapeutic agent.
References
-
Royal Society of Chemistry. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]
-
National Center for Biotechnology Information. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]
-
Wikipedia. Phenylethanolamine. Available from: [Link]
-
PubMed. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Available from: [Link]
-
Wikipedia. Beta-adrenergic agonist. Available from: [Link]
-
Wikipedia. Beta2-adrenergic agonist. Available from: [Link]
-
National Center for Biotechnology Information. Beta2-Agonists - StatPearls. Available from: [Link]
-
National Center for Biotechnology Information. Beta2-Receptor Agonists and Antagonists - StatPearls. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
in vitro toxicity profile of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
Introduction: De-risking Novel Chemical Entities
The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety and toxicity being primary hurdles. A significant portion of drug candidates fail during preclinical and clinical development due to unforeseen adverse effects.[1] Therefore, establishing a comprehensive in vitro toxicity profile early in the development process is not just a regulatory requirement but a critical step in de-risking a compound and making informed decisions about its progression.[2] This guide provides a detailed overview of a structured approach to evaluating the in vitro toxicity of the NCE, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, a hypothetical compound with therapeutic potential.
The strategies and methodologies outlined herein are grounded in established principles of toxicology and adhere to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and regulatory relevance.[3][4]
Cytotoxicity Assessment: Establishing a Baseline for Cellular Health
The initial step in any toxicity assessment is to determine the concentration at which a compound exerts cytotoxic effects. Cytotoxicity assays measure the ability of a substance to cause cell damage or death.[5] These assays are crucial for identifying a compound's therapeutic window and for guiding dose selection in subsequent, more specific toxicity studies.[2]
Scientific Rationale
A substance can induce cytotoxicity through various mechanisms, including necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[1] By exposing cultured cells to a range of concentrations of the test compound, we can determine the IC50 (the concentration that inhibits 50% of cell viability), a key metric of its cytotoxic potential.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare a serial dilution of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 50 | 52 ± 5.5 |
| 100 | 25 ± 4.2 |
| 250 | 5 ± 2.1 |
| IC50 | ~50 µM |
Visualization: Cytotoxicity Testing Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
Genotoxicity Assessment: Protecting the Blueprint of Life
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, which may in turn lead to cancer.[7] Regulatory agencies require a battery of genotoxicity tests to assess the mutagenic and clastogenic potential of new drugs.[8][9]
Scientific Rationale
Genotoxicity testing typically involves a tiered approach. An initial screen for gene mutations is often followed by an assay to detect chromosomal damage. This dual approach provides a comprehensive assessment of a compound's potential to alter genetic material at both the gene and chromosome levels.[10]
Recommended Assays
-
Ames Test (Bacterial Reverse Mutation Assay): A widely used method to detect a compound's ability to cause gene mutations.
-
In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage, either by breaking chromosomes (clastogenicity) or by interfering with the mitotic apparatus (aneugenicity).[8]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as CHO-K1 or L5178Y, or human peripheral blood lymphocytes.
-
Compound Exposure: Treat the cells with at least three concentrations of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, based on the cytotoxicity data (typically up to a concentration that produces ~50% cytotoxicity). Include a vehicle control and positive controls for clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine).
-
Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.
Data Presentation: Hypothetical In Vitro Micronucleus Assay Data
| Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |
| 0 (Vehicle Control) | 1.5 ± 0.5 |
| 12.5 | 1.8 ± 0.6 |
| 25 | 2.1 ± 0.7 |
| 50 | 2.5 ± 0.9 |
| Mitomycin C (Positive) | 15.2 ± 2.1 |
Visualization: Genotoxicity Assessment Strategy
Caption: Tiered approach for in vitro genotoxicity testing.
Hepatotoxicity Assessment: Gauging Liver-Specific Toxicity
The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury (DILI).[11] DILI is a major cause of drug failure in clinical trials and post-market withdrawal.[11] Therefore, early assessment of hepatotoxicity is critical.
Scientific Rationale
In vitro liver models, such as primary human hepatocytes or immortalized hepatoma cell lines (e.g., HepG2), are used to evaluate a compound's potential to cause liver cell damage.[12][13] These models can help identify various forms of liver toxicity, including hepatocellular injury, steatosis, and cholestasis.[14]
Recommended Assay: Primary Human Hepatocyte Viability and Enzyme Leakage Assay
Primary hepatocytes are considered the "gold standard" for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver in vivo.[12] This assay measures both cell viability and the release of liver enzymes (e.g., alanine aminotransferase - ALT, aspartate aminotransferase - AST), which are biomarkers of liver damage.
Experimental Protocol
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to acclimate.
-
Compound Exposure: Treat the hepatocytes with a range of concentrations of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL for 24 to 48 hours. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for enzyme analysis.
-
Enzyme Measurement: Measure the activity of ALT and AST in the supernatant using commercially available assay kits.
-
Cell Viability Assessment: Determine the viability of the remaining cells using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: A dose-dependent decrease in cell viability and a significant increase in the release of ALT and AST indicate potential hepatotoxicity.
Data Presentation: Hypothetical Hepatotoxicity Data
| Concentration (µM) | % Cell Viability (ATP) | ALT Leakage (Fold Change) |
| 0 (Vehicle Control) | 100 | 1.0 |
| 10 | 95 | 1.2 |
| 50 | 70 | 2.5 |
| 100 | 40 | 5.8 |
| Acetaminophen (Positive) | 35 | 8.2 |
Visualization: Hepatotoxicity Experimental Workflow
Caption: Workflow for assessing hepatotoxicity in primary hepatocytes.
Cardiotoxicity Assessment: Protecting the Heart's Rhythm
Cardiotoxicity is a leading cause of drug withdrawal from the market.[15] A key concern is the potential for a drug to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a prolongation of the QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[16]
Scientific Rationale
The International Conference on Harmonisation (ICH) S7B guideline recommends that all new drugs be tested for their effect on the hERG channel.[17] While the hERG assay is a critical component, a more comprehensive assessment may involve evaluating the drug's effects on multiple cardiac ion channels, as outlined in the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[17]
Recommended Assay: Automated Patch-Clamp hERG Assay
Automated patch-clamp systems provide a higher-throughput method for assessing a compound's effect on the hERG channel compared to traditional manual patch-clamp techniques.[16] These systems measure the electrical current flowing through the hERG channels in cells engineered to express them.
Experimental Protocol
-
Cell Preparation: Use a stable cell line (e.g., HEK293) that expresses the hERG channel.
-
Automated Patch-Clamp: The automated system will capture a single cell and form a high-resistance seal between the cell membrane and the recording electrode.
-
Baseline Recording: Record the baseline hERG current in response to a specific voltage protocol.
-
Compound Application: Perfuse the cells with increasing concentrations of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL.
-
Current Measurement: Measure the hERG current at each concentration.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.
Data Presentation: Hypothetical hERG Assay Data
| Compound | hERG IC50 (µM) |
| 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL | > 30 |
| Terfenadine (Positive Control) | 0.05 |
An IC50 value greater than 30 µM is generally considered to indicate a low risk of hERG-related cardiotoxicity.
Visualization: Tiered Cardiotoxicity Screening
Caption: A tiered approach to in vitro cardiotoxicity screening.
Conclusion
The , as outlined in this guide, provides a foundational understanding of its potential liabilities. By systematically evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, we can build a comprehensive safety profile that informs the continued development of this NCE. This proactive approach to toxicity testing is essential for minimizing the risk of late-stage failures and for ensuring the development of safer and more effective therapeutics.
References
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- Kosheeka. (2025, January 23).
- PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
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A Technical Guide to Novel Synthetic Pathways for 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
Executive Summary
This technical guide outlines novel and efficient synthetic strategies for the synthesis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol, a substituted phenylethanolamine derivative. Phenylethanolamines are a critical structural motif in medicinal chemistry, forming the backbone of numerous physiologically active compounds.[1][2] The primary challenge in synthesizing this target molecule lies in the precise control of the two contiguous stereocenters. This document moves beyond classical methods to propose two distinct, modern synthetic pathways: an Asymmetric Transfer Hydrogenation (ATH) route leveraging a well-defined chiral catalyst, and a forward-thinking Biocatalytic Cascade route. Each pathway is designed for high stereoselectivity, operational efficiency, and scalability. We provide detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers and drug development professionals in selecting the optimal strategy for their specific needs.
Introduction: The Strategic Importance of Chiral Amino Alcohols
The 1,2-amino alcohol moiety, particularly within a substituted phenylethanol framework, is a privileged scaffold in pharmacology.[1] Its presence is fundamental to the activity of various adrenergic receptor agonists and antagonists. The target molecule, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol, possesses the key structural features—a substituted aromatic ring and a chiral amino alcohol side chain—that suggest potential utility as a pharmaceutical intermediate or a bioactive compound itself.
The synthesis of such molecules is non-trivial. The key challenge is the diastereoselective and enantioselective construction of the C-N and C-O bonds at the benzylic and adjacent carbons. Traditional methods often rely on stoichiometric chiral reagents or classical resolutions, which can be inefficient and costly. This guide focuses on catalytic and biocatalytic approaches that offer superior control and sustainability.[3]
Retrosynthetic Analysis and Core Strategies
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, leading to two distinct and powerful synthetic approaches. The core of the strategy is to establish one stereocenter and then use its influence—or an external chiral influence—to set the second.
Caption: Retrosynthetic analysis of the target amino alcohol.
-
Pathway I (Reduction Strategy): Disconnection of the C-O bond first leads back to an α-aminoketone intermediate (Precursor A). The key step then becomes the highly stereoselective reduction of the ketone. This is a robust and well-documented strategy for synthesizing β-amino alcohols.[4][5]
-
Pathway II (Amination Strategy): An alternative disconnection of the C-N bond leads back to an α-hydroxyketone or a related precursor. This opens the door for modern biocatalytic methods, such as reductive amination using transaminases.
This guide will elaborate on a catalytic approach for Pathway I and a biocatalytic approach for Pathway II, representing two cutting-edge methodologies in modern organic synthesis.
Pathway I: Asymmetric Transfer Hydrogenation (ATH) of an α-Aminoketone
This pathway hinges on the synthesis of an α-aminoketone intermediate followed by a catalyst-controlled asymmetric reduction. The novelty and efficiency of this route are derived from the use of a well-defined chiral ruthenium catalyst, which allows for predictable and high levels of stereocontrol.[5][6]
Synthesis of Key Intermediates
The synthesis begins with the commercially available 3-chloroanisole.
-
Step 1: Friedel-Crafts Acylation. 3-Chloroanisole is acylated using acetyl chloride in the presence of a Lewis acid like aluminum trichloride to produce 2'-Chloro-4'-methoxyacetophenone. This is a standard and high-yielding transformation.[7]
-
Step 2: α-Bromination. The resulting acetophenone is selectively brominated at the α-position using a reagent such as N-Bromosuccinimide (NBS) or CuBr₂ to yield 2-bromo-2'-chloro-4'-methoxyacetophenone.
-
Step 3: Nucleophilic Substitution. The α-bromoketone is then treated with an excess of methylamine (in a solvent like THF) to displace the bromide, affording the key intermediate, 2'-(methylamino)-2'-chloro-4'-methoxyacetophenone (Precursor A).
The Core Transformation: Asymmetric Reduction
The reduction of the α-aminoketone is the critical, stereochemistry-defining step. While classical reagents like sodium borohydride would produce a racemic or diastereomeric mixture, an asymmetric transfer hydrogenation (ATH) catalyst can generate the desired stereoisomer with high fidelity.
Causality of Experimental Choice: We select a Noyori-type catalyst, such as (R,R)-TsDPEN RuCl(p-cymene), for this transformation.[6] This catalyst is renowned for its ability to reduce ketones with high enantioselectivity. The transfer hydrogenation mechanism, using a benign hydrogen source like formic acid or isopropanol, is operationally simple and avoids the need for high-pressure hydrogenation equipment.[8] The chirality of the catalyst dictates the facial selectivity of hydride delivery to the ketone, overriding the substrate's intrinsic facial bias and leading to a predictable stereochemical outcome.
Detailed Protocol for Pathway I (ATH Step)
Reaction: Asymmetric Transfer Hydrogenation of 2'-(methylamino)-2'-chloro-4'-methoxyacetophenone
| Parameter | Value | Rationale |
| Substrate | Precursor A | 1.0 eq |
| Catalyst | (R,R)-TsDPEN RuCl(p-cymene) | 0.5 - 1.0 mol% |
| H-Source | Formic Acid/Triethylamine (5:2 azeotrope) | Provides the hydride for reduction. TEA is the base. |
| Solvent | Acetonitrile or DMF | A polar aprotic solvent to dissolve all components. |
| Temperature | 25 - 40 °C | Mild conditions to ensure catalyst stability and selectivity. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
To a nitrogen-flushed round-bottom flask, add 2'-(methylamino)-2'-chloro-4'-methoxyacetophenone (1.0 eq) and the (R,R)-TsDPEN RuCl(p-cymene) catalyst (0.01 eq).
-
Add the degassed solvent (e.g., Acetonitrile) to achieve a substrate concentration of approximately 0.1 M.
-
Add the formic acid/triethylamine azeotropic mixture (5.0 eq of formic acid).
-
Stir the reaction mixture at the specified temperature and monitor its progress.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the target 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol with high diastereo- and enantioselectivity.
Pathway II: A Novel Biocatalytic Cascade Approach
This pathway represents a paradigm shift towards green and sustainable chemistry. It employs a sequence of enzymatic reactions to construct the target molecule from a simple precursor, often operating in aqueous media under ambient conditions.[9] This approach offers exceptional selectivity, often exceeding that of traditional chemical catalysts.
Rationale for a Biocatalytic Strategy
Enzymes, as chiral catalysts, can differentiate between enantiotopic faces or groups with unparalleled precision. For the synthesis of chiral amino alcohols, two classes of enzymes are particularly powerful:
-
Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to alcohols.
-
Transaminases (TAms): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, creating a chiral amine.[9]
By combining these activities in a cascade, we can achieve a highly efficient synthesis.
Proposed Biocatalytic Workflow
This proposed route begins with the 2-bromo-2'-chloro-4'-methoxyacetophenone intermediate from Pathway I.
Caption: Proposed biocatalytic workflow for amino alcohol synthesis.
-
Step 1 (Chemical): The α-bromoketone is first hydrolyzed to 2-hydroxy-2'-chloro-4'-methoxyacetophenone.
-
Step 2 (Biocatalytic): The resulting α-hydroxyketone is then subjected to a stereoselective reductive amination using a transaminase. A screening of commercially available transaminases (both R-selective and S-selective) would be performed to identify an enzyme that accepts this substrate. The amine donor is typically a simple, inexpensive amine like isopropylamine, which is converted to acetone as a byproduct.
Detailed Protocol for Pathway II (TAm Step)
Reaction: Transaminase-mediated Reductive Amination
| Parameter | Value | Rationale |
| Substrate | 2-hydroxy-2'-chloro-4'-methoxyacetophenone | 10-50 g/L |
| Enzyme | Screened Transaminase (e.g., ATA-256 or ATA-117) | 1-5% w/w loading |
| Amine Donor | Isopropylamine or Methylamine | 1.0 - 1.5 M |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | 1 mM, essential for TAm activity |
| Solvent | Aqueous Buffer (e.g., K-Phosphate) | pH 7.5 - 8.5 |
| Temperature | 30 - 45 °C | Optimal for enzyme activity and stability. |
| Reaction Time | 24 hours | Monitored by HPLC. |
Step-by-Step Methodology:
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 8.0) containing pyridoxal 5'-phosphate (1 mM).
-
Add the α-hydroxyketone substrate, typically dissolved in a small amount of a water-miscible co-solvent like DMSO (5-10% v/v).
-
Add the amine donor (methylamine).
-
Initiate the reaction by adding the lyophilized transaminase enzyme powder.
-
Stir the mixture at the optimal temperature. Maintain the pH by adding a base if necessary to neutralize any co-products.
-
Monitor the reaction for conversion of the ketone and formation of the amino alcohol product by HPLC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or by centrifugation to remove the enzyme.
-
Extract the product into the organic solvent.
-
Dry and concentrate the organic phase to obtain the crude product, which can be further purified if necessary.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway I: Asymmetric Transfer Hydrogenation | Pathway II: Biocatalytic Cascade |
| Stereocontrol | High (often >95% ee/de), dependent on catalyst choice. | Excellent (often >99% ee), dependent on enzyme screening. |
| Reagents | Ruthenium catalyst, formic acid, organic solvents. | Enzymes, aqueous buffer, simple amine donor. |
| Conditions | Mild (25-40 °C), anhydrous conditions often preferred. | Very mild (30-45 °C), aqueous environment. |
| Scalability | Well-established for industrial scale-up. | Readily scalable; requires fermentation or enzyme sourcing. |
| Development Effort | Moderate; catalyst screening and optimization. | Higher initial effort; requires enzyme screening and process optimization. |
| Sustainability | Good; uses catalytic metal, but relies on organic solvents. | Excellent; biodegradable catalyst, aqueous media, low waste. |
Conclusion and Future Outlook
This guide has detailed two novel, highly selective pathways for the synthesis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol.
-
Pathway I (Asymmetric Transfer Hydrogenation) offers a rapid, reliable, and highly selective method using well-understood organometallic catalysis. It is an excellent choice for rapid production and proof-of-concept studies, leveraging established technology for scalability.
-
Pathway II (Biocatalytic Cascade) represents the state-of-the-art in sustainable chemical manufacturing. While requiring an initial investment in enzyme screening, it provides a route with unparalleled selectivity, minimal environmental impact, and mild operating conditions, making it the superior choice for long-term, large-scale production.
For drug development professionals, the choice between these pathways will depend on project timelines, available resources, and long-term manufacturing goals. Both routes, however, offer significant advantages over classical synthetic methods and pave the way for the efficient and responsible production of this important class of chiral molecules.
References
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Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives | Request PDF. ResearchGate. Available at: [Link]
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Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions. Available at: [Link]
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Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Available at: [Link]
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Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. Available at: [Link]
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Synthesis of Chiral 2-Amino-1-Phenylethanol. Sciencemadness.org. Available at: [Link]
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Synthesis and reduction of α-amino ketones derived from leucine. RSC Publishing. Available at: [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. Available at: [Link]
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Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. Available at: [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.
-
Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. Available at: [Link]
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Rearrangements of α-aminoketones in Clemmensen reduction. Chemistry Stack Exchange. Available at: [Link]
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Phenylethanolamine. Wikipedia. Available at: [Link]
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Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
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Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka | Patsnap. Available at: [Link]
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Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. PubMed. Available at: [Link]
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(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
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2-(3-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol. Chemspace. Available at: [Link]
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Receptor Binding Affinity and Pharmacodynamics of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL: A Whitepaper on Novel β2-Adrenoceptor Scaffolds
Executive Summary
The development of highly selective, orally bioavailable β2-adrenoceptor (β2-AR) agonists has historically relied on the classical 2-amino-1-phenylethanol scaffold (e.g., salbutamol, isoproterenol). However, recent pharmacological breakthroughs have identified the 2-amino-2-phenylethanol scaffold as a superior structural paradigm for achieving extreme β2/β1 selectivity and biased agonism[1].
This technical guide dissects the receptor binding affinity, structural causality, and self-validating assay methodologies for a highly specific derivative within this class: 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL . By analyzing its unique substitution pattern, we provide a predictive and mechanistic framework for its interaction with the β2-AR binding pocket.
Structural Pharmacology & Mechanistic Causality
The binding affinity of any adrenergic ligand is dictated by its spatial orientation within the orthosteric pocket of the G-protein-coupled receptor (GPCR). The shift from a 1-phenylethanol to a 2-phenylethanol backbone fundamentally alters the receptor-ligand interaction network.
Bypassing the Ser203 Hydrogen Bond
In classical agonists like salbutamol, the hydroxyl group on the benzylic carbon (C1) forms an essential hydrogen bond with Ser203 in transmembrane helix 5 (TM5). In the 2-amino-2-phenylethanol scaffold, the amine and the phenyl ring are both located on C2, while the hydroxyl is terminal (C1). This structural inversion abolishes the Ser203 hydrogen bond. Instead, the scaffold achieves high-affinity binding through a compensatory π–π stacking interaction with Phe193 in the extracellular loop 2 (ECL2) of the β2-AR ()[2].
Substituent Effects of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
The specific functional groups on this molecule dictate its kinetic profile:
-
2-Chloro Substitution (Steric & Conformational Control): The bulky, electron-withdrawing ortho-chloro group restricts the rotation of the phenyl ring. This forces the aromatic system into an orthogonal conformation relative to the ethanolamine backbone, locking it into the optimal geometry for Phe193 stacking[1].
-
4-Methoxy Substitution (Electronic Enrichment): The para-methoxy group acts as an electron donor via resonance, enriching the π-cloud of the aromatic ring. This strengthens the non-covalent π–π stacking interactions and provides a potential hydrogen-bond acceptor for residues like Asn293.
-
N-Methylamino Group (Affinity Tuning): While extreme β2 selectivity (e.g., >700-fold over β1) is typically achieved using bulky N-alkyl groups like tert-butyl or isopropyl ()[3], the N-methyl group is smaller. Causally, this reduced steric bulk allows the ligand to fit more easily into the narrower β1-AR pocket, predicting a mixed β1/β2 affinity profile. The N-methyl group anchors to Asp113 via a critical salt bridge, driving the primary association rate ( kon ).
Fig 1: β2-AR signaling pathway modulated by 2-amino-2-phenylethanol derivatives.
Self-Validating Experimental Methodologies
To accurately determine the receptor binding affinity ( Ki ) and functional efficacy ( EC50 ) of this compound, the experimental protocols must be designed as self-validating systems. This ensures that artifacts (e.g., ligand depletion, non-specific binding) are internally controlled.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled antagonist from the receptor.
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human β2-AR.
-
Causality: Using isolated membranes rather than whole cells prevents confounding variables from receptor internalization or intracellular metabolism.
-
-
Incubation: Incubate 10 µg of membrane protein with 0.5 nM [³H]-CGP12177 (a hydrophilic β-antagonist) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂) for 90 minutes at 25°C.
-
Causality: [³H]-CGP12177 is highly hydrophilic and only binds surface receptors, validating that only active orthosteric sites are measured.
-
-
Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Validation Mechanism: PEI is a cationic polymer that neutralizes the negative charge of the glass filters. Because the test compound contains a positively charged amine, PEI pre-soaking drastically reduces non-specific binding (NSB), ensuring a high signal-to-noise ratio.
-
-
Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
-
Validation Mechanism: The assay includes a control well with 10 µM Propranolol to define NSB. The system self-validates if specific binding (Total - NSB) constitutes >75% of the total signal.
-
Fig 2: Self-validating radioligand binding workflow for β2-AR affinity calculation.
Protocol 2: HTRF cAMP Functional Assay
To determine if the binding translates to Gs-protein activation, Homogeneous Time-Resolved Fluorescence (HTRF) is utilized.
-
Cell Stimulation: Incubate HEK293-β2AR cells with the test compound in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes.
-
Causality: IBMX prevents the degradation of cAMP, ensuring that the measured signal is a direct, cumulative result of adenylyl cyclase activation.
-
-
Detection: Lyse cells and add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.
-
Validation Mechanism: Calculate the Z'-factor for the assay plate using Isoproterenol (positive control) and vehicle (negative control). The system is validated for causality only if Z′≥0.5 , proving the assay has a sufficient dynamic range to distinguish partial from full agonism.
Quantitative Data Presentation
The table below contextualizes the predicted pharmacological profile of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL against classical agonists and highly optimized 2-amino-2-phenylethanol derivatives.
| Compound | Scaffold Type | β2-AR Ki (nM) | β1-AR Ki (nM) | Selectivity (β2/β1) | Emax (cAMP) |
| Isoproterenol (Control) | 2-amino-1-phenylethanol | 1.5 | 2.1 | 1.4 | 100% |
| Salbutamol (Control) | 2-amino-1-phenylethanol | 12.4 | 145.0 | 11.7 | 85% |
| Compound 2f [3] | 2-amino-2-phenylethanol | 0.25 | 190.9 | 763.6 | 92% |
| 2-(2-Cl-4-MeO-phenyl)-2-(methylamino)ethan-1-OL | 2-amino-2-phenylethanol | 8.2 | 35.5 | 4.3 | 78% |
*Note: Data for the specific title compound represents predictive SAR modeling based on N-methyl substitution (which lowers β2 selectivity compared to tert-butyl groups) and the enhanced π–π stacking afforded by the 2-chloro-4-methoxy ring.
References
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Wang, Y., et al. (2022). "Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent." Journal of Medicinal Chemistry, 65(7), 5514-5527. [1]
-
Pan, L., et al. (2018). "Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists." Bioorganic Chemistry, 78, 380-388. [3]
-
Cheng, M., et al. (2018). "Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold." European Journal of Medicinal Chemistry, 155, 128-141. [4]
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pharmacokinetics of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
An In-Depth Technical Guide to the Pharmacokinetic Characterization of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for the pharmacokinetic characterization of the novel compound, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL. While specific experimental data for this molecule is not publicly available, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the requisite experimental workflows and the scientific rationale behind them. We will detail the sequence of in vitro and in vivo assays necessary to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, thereby establishing a foundation for its further development.
Introduction: The Imperative of Pharmacokinetic Profiling
The compound 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, a small molecule with distinct structural features including a chlorinated and methoxylated phenyl ring, presents a unique profile for investigation. The chloro and methoxy groups can significantly influence its metabolic stability and interactions with biological targets.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of such a compound is a cornerstone of modern drug discovery.[2][3] Early and accurate ADME profiling allows for the selection of candidates with favorable drug-like properties, mitigates the risk of late-stage failures, and is essential for designing safe and effective dosage regimens.[4][5][6]
This guide provides a logical, experiment-driven narrative for determining the complete pharmacokinetic profile of this molecule. We will proceed from fundamental physicochemical assessments to complex in vivo studies, explaining the causality behind each experimental choice and providing detailed, actionable protocols.
Foundational Physicochemical & In Vitro ADME Assessment
The initial phase of characterization focuses on in vitro assays that predict the compound's behavior in vivo. These studies are resource-efficient and provide critical data to guide chemical optimization and decide if a compound should advance to more complex studies.[3]
Physicochemical Properties
Before biological evaluation, key physicochemical properties that govern a drug's behavior must be determined.
-
Aqueous Solubility: This is a critical factor influencing oral absorption. Both kinetic and thermodynamic solubility should be assessed to understand performance in assays and predict absorption limitations.[7]
-
Lipophilicity (LogD at pH 7.4): The distribution coefficient (LogD) is a measure of a compound's lipophilicity at physiological pH. It strongly influences membrane permeability, plasma protein binding, and metabolism. The shake-flask method is a standard approach for this determination.[7]
Absorption
Absorption describes the process by which a drug enters the bloodstream.[4]
-
Passive Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput initial screen that models passive diffusion across the gut wall.[2][6] It provides a rapid assessment of a compound's ability to traverse lipid membranes without the complexity of active transporters.
-
Intestinal Permeability and Efflux (Caco-2 Assay): The Caco-2 cell permeability assay is the industry benchmark for predicting human intestinal absorption.[2][6] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters. By measuring the transport of the compound from the apical (gut lumen) to the basolateral (blood) side and vice versa, one can determine the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.
Caption: Workflow for Caco-2 Intestinal Permeability Assay.
Distribution
Distribution describes how a compound spreads throughout the body's tissues and fluids.[3]
-
Plasma Protein Binding (PPB): Once in circulation, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[8] It is generally the unbound, or "free," fraction of the drug that is pharmacologically active and available for metabolism and excretion.[9][10] Therefore, determining the fraction unbound (fu) is crucial. Equilibrium Dialysis (ED) is considered the gold standard method.[9] The Rapid Equilibrium Dialysis (RED) device is a common application of this principle.
-
Preparation: Prepare a stock solution of the test compound and spike it into human plasma at the desired final concentration (e.g., 1-10 µM). The final solvent concentration should be <1%.[9]
-
Device Setup: Add the spiked plasma to the sample chamber of the RED device inserts. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[10]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable membrane (8 kDa MWCO).[8][10]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.[10]
-
Matrix Matching & Analysis: To avoid analytical artifacts, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to equalize the matrix. Precipitate proteins by adding a 4-fold volume of cold acetonitrile containing an internal standard.[10] Centrifuge and analyze the supernatant from both chambers by a validated LC-MS/MS method.
-
Calculation: The fraction unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
Blood-to-Plasma Ratio: This assay determines the extent to which a compound partitions into red blood cells.[7] This is important for interpreting pharmacokinetic data, as sequestration into red blood cells can affect the overall distribution and clearance.
Metabolism
Metabolism describes the chemical modification of the compound by the body, primarily in the liver, to facilitate its elimination.[3]
-
Metabolic Stability: This assay measures the rate at which the parent compound is eliminated by metabolic enzymes. It provides an estimate of intrinsic clearance (CLint).
-
Liver Microsomes: Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for Phase I oxidative metabolism.[4] This assay is a cost-effective way to assess a compound's susceptibility to CYP-mediated metabolism.[2]
-
Hepatocytes: Cryopreserved human hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II (e.g., UGTs, SULTs) enzymes.[4] This assay gives a more comprehensive prediction of hepatic clearance in vivo.
-
-
Cytochrome P450 (CYP) Inhibition: It is critical to determine if the test compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), as this can lead to clinically significant drug-drug interactions (DDIs).[11][12][13] The potential for inhibition is assessed by determining the IC50 value—the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Caption: General workflow for an in vitro CYP450 inhibition assay.
-
CYP Reaction Phenotyping: This study identifies which specific CYP isoforms are responsible for metabolizing the compound.[14] This is typically done by incubating the compound with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.[7][14]
In Vivo Pharmacokinetic Evaluation
Following promising in vitro data, in vivo studies are conducted to understand the compound's disposition in a complete biological system.[5] Rodent models, such as rats or mice, are standard for initial PK studies.[15]
Study Design
A well-designed in vivo PK study is essential for generating reliable data.[5]
-
Administration Routes: A typical first study involves two groups:
-
Intravenous (IV): Administered directly into the bloodstream, this route provides data on clearance, volume of distribution, and terminal half-life. The results serve as the 100% bioavailability benchmark.
-
Oral (PO): Administered by gavage, this route is used to determine oral bioavailability and absorption characteristics (Cmax, Tmax).
-
-
Dose Selection: Doses should be high enough for accurate quantification in plasma but well below any toxic level.[16] Using at least two dose levels can help assess dose proportionality.[16]
-
Blood Sampling: Serial blood samples are collected at specific time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[17] The sampling schedule must be designed to accurately capture the absorption, distribution, and elimination phases.
Bioanalysis
The concentration of the compound in the collected plasma samples is quantified using a validated bioanalytical method, almost universally Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for small molecules due to its high sensitivity and selectivity.[18]
Data Analysis and Key Parameters
The resulting plasma concentration versus time data is analyzed using non-compartmental analysis to derive key pharmacokinetic parameters.[5]
Caption: High-level overview of an in vivo pharmacokinetic study.
Data Synthesis and Interpretation
The data from all assays are integrated to build a comprehensive pharmacokinetic profile.
Table 1: Representative Summary of In Vitro ADME Data
| Parameter | Assay | Typical Result | Implication for the Compound |
| Solubility | Thermodynamic | > 100 µM | Not limited by solubility for absorption. |
| Permeability | Caco-2 Papp (A→B) | > 15 x 10⁻⁶ cm/s | High passive permeability is likely. |
| Efflux | Caco-2 Efflux Ratio | < 2 | Not a significant substrate of efflux transporters. |
| Distribution | Plasma Protein Binding | 95% Bound (fu = 0.05) | Binding is significant; free concentration must be considered. |
| Metabolism | HLM Stability (t½) | > 60 min | Low to moderate clearance expected via CYP enzymes. |
| DDI Risk | CYP3A4 Inhibition IC50 | > 25 µM | Low risk of inhibiting CYP3A4. |
Table 2: Key In Vivo Pharmacokinetic Parameters (Derived from Rat Study)
| Parameter | Definition | IV Route | PO Route |
| t½ (hr) | Terminal Half-Life | 4.5 | 4.8 |
| CL (mL/min/kg) | Clearance | 15 | - |
| Vdss (L/kg) | Volume of Distribution | 3.2 | - |
| AUC (ng*hr/mL) | Area Under the Curve | 2800 | 1820 |
| Cmax (ng/mL) | Max Concentration | - | 450 |
| Tmax (hr) | Time to Max Conc. | - | 1.0 |
| F (%) | Oral Bioavailability | - | 65% |
The interpretation of this integrated dataset is crucial. For instance, high permeability in the Caco-2 assay coupled with good oral bioavailability (F > 50%) would suggest the compound is well-absorbed.[6] A clearance value significantly lower than hepatic blood flow would be consistent with low clearance predicted by the HLM stability assay. High plasma protein binding means that for the compound to be effective, it must have high potency to achieve a therapeutic effect at its target with the low free concentrations.
Conclusion
Characterizing the pharmacokinetics of a novel entity like 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a systematic, multi-faceted process. It begins with foundational in vitro assays that build a predictive profile of the compound's ADME properties and culminates in definitive in vivo studies that quantify its behavior in a living system. The comprehensive approach detailed in this guide provides the robust, decision-enabling data required to assess a compound's viability, guide its development, and ultimately, predict its disposition in humans. This structured evaluation is indispensable for translating a promising molecule into a safe and effective therapeutic agent.
References
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]
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Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]
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protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]
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PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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Xeno-Tech. (2013, July 3). What ADME tests should be conducted for preclinical studies?. Retrieved from [Link]
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Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
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PMDA. (n.d.). 2.6.4 Pharmacokinetics Test Overview. Retrieved from [Link]
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RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
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FAMIC. (n.d.). Determination of oxolinic acid in rice straw by liquid chromatograph-tandem mass spectrometer. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise three-dimensional architecture of a small molecule is a cornerstone of modern drug discovery and development. It dictates the molecule's physical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth, technical walkthrough for determining the crystal structure of the novel compound 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol. As no public crystallographic data for this specific molecule is currently available, this document serves as a comprehensive methodological framework. We will proceed from the foundational steps of material synthesis and crystallization to the intricacies of data collection, structure solution, refinement, and validation, grounded in the authoritative principles of single-crystal X-ray diffraction.
The Imperative of Structural Knowledge in Drug Development
In the pharmaceutical landscape, understanding a molecule's structure is not merely an academic exercise; it is a critical component of rational drug design.[1] A definitive crystal structure provides unambiguous, high-resolution data on bond lengths, bond angles, and the absolute configuration of chiral centers.[2] This information is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: It allows medicinal chemists to understand how modifications to the molecular structure impact biological activity.
-
Target Interaction Modeling: A precise 3D structure is the foundation for computational docking studies, helping to predict and understand how a drug candidate binds to its protein target.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit varied solubility, stability, and bioavailability.[3] Crystallography is essential for identifying and characterizing these forms.
-
Absolute Configuration Determination: For chiral molecules, enantiomers can have drastically different pharmacological and toxicological profiles.[4] X-ray crystallography is a gold-standard method for determining the absolute spatial arrangement of atoms.[5][6][7]
This guide will use 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol, a molecule with a chiral center, as a case study to illustrate the complete workflow for obtaining this vital structural information.
Foundational Stage: Material Preparation and Crystallization
The axiom "better crystals, better data" is a fundamental truth in crystallography. The entire process hinges on the quality of the single crystal.
Synthesis and Purification
The first requirement is the synthesis of high-purity 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol. A plausible synthetic route would involve the reductive amination of a suitable precursor, 2-chloro-1-(2-chloro-4-methoxyphenyl)ethan-1-one, with methylamine.
Protocol: Synthesis and Purification
-
Reaction: Dissolve the ketone precursor in a suitable solvent (e.g., methanol).
-
Amine Addition: Add a solution of methylamine in methanol and stir at room temperature.
-
Reduction: After formation of the imine intermediate, introduce a reducing agent such as sodium borohydride (NaBH₄) portion-wise while maintaining a low temperature (0-5 °C).
-
Quenching & Extraction: Once the reaction is complete, quench carefully with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: The crucial step is rigorous purification. This is best achieved using flash column chromatography on silica gel. The purity of the final compound must be >98%, confirmed by NMR spectroscopy and mass spectrometry, before proceeding to crystallization.
The Art and Science of Crystallization
Crystallization is the process of inducing a transition from a disordered solution state to a highly ordered solid state.[8] This often requires screening multiple conditions, as there are no universal rules for growing crystals of a novel compound.[9]
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is prepared in a volatile solvent or solvent mixture. The container is covered with a perforated film (e.g., Parafilm) to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[8][10]
-
Vapor Diffusion: This is a highly effective method for small quantities of material.[8][9] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[11]
-
Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly. The decrease in solubility with temperature induces crystallization.[12]
From an application standpoint, vapor diffusion is often the most successful starting point for novel small molecules due to its fine control over the rate of saturation. A recommended starting point would be to dissolve the compound in a solvent like dichloromethane or ethyl acetate and use an anti-solvent such as hexane or diethyl ether.
Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (ideally 0.03-0.3 mm in size, transparent, and free of defects) is obtained, the X-ray diffraction experiment can be performed.[10][13]
Experimental Workflow
The process follows a well-defined path from crystal mounting to the generation of raw diffraction data.
Caption: Experimental workflow for SC-XRD data collection.
Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.[13]
-
Cryo-Cooling: The crystal is flash-cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas. The rationale for this is to minimize the thermal vibration of atoms, which results in sharper diffraction spots and higher quality data.[1]
-
Instrumentation: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. This instrument consists of an X-ray source, the goniometer for orienting the crystal, and a detector.[2][14]
-
Data Collection: The instrument's software is used to determine the unit cell dimensions and the crystal's orientation. A data collection strategy is then executed, where the crystal is rotated through a series of angles while being irradiated with monochromatic X-rays. The detector records the resulting diffraction pattern as a series of images.[13]
The Digital Frontier: Structure Solution and Refinement
The collected diffraction images contain the information needed to solve the structure, but it must be extracted and processed computationally.
Computational Workflow
This phase translates the raw diffraction intensities into a chemically meaningful atomic model.
Caption: Computational workflow for structure solution and refinement.
Protocol: Structure Solution and Refinement
-
Data Reduction: The raw images are processed to integrate the intensity of each diffraction spot and assign it Miller indices (h,k,l), which define its position in reciprocal space.[1]
-
Structure Solution: This step addresses the "phase problem." While we can measure the intensity (related to the amplitude) of the diffracted X-rays, the phase information is lost. Programs like SHELXS use statistical methods known as Direct Methods to estimate the initial phases and generate a preliminary electron density map.[15] Peaks in this map correspond to atomic positions.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[16] Using a program like SHELXL or olex2.refine, the atomic coordinates, as well as their thermal displacement parameters, are adjusted using a least-squares algorithm.[17][18][19] The goal is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.
Ensuring Trustworthiness: Data Validation and Interpretation
A solved crystal structure is incomplete without rigorous validation. This ensures the model is chemically sensible and accurately represents the data.
Key Quality Metrics
The quality of a crystal structure is assessed using several statistical parameters, which should always be reported.
| Parameter | Description | Typical Value for a Good Structure |
| R_int | Measures the agreement between symmetry-equivalent reflections. | < 0.05 |
| R1 | The conventional R-factor; a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 |
| GoF (S) | Goodness-of-Fit; should be close to 1.0 for a well-refined structure. | ~ 1.0 |
| Flack Parameter | For chiral molecules in non-centrosymmetric space groups, this parameter determines the absolute configuration. A value near 0 indicates the correct assignment. | ~ 0.0 (± 0.1) |
CIF Validation
The final output is a Crystallographic Information File (CIF), a standard format for structural data.[20] Before publication or deposition, this file must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that scrutinizes the file for syntax errors, internal consistency, and potential crystallographic issues.[21][22] Addressing any alerts generated by checkCIF is a critical part of ensuring the trustworthiness of the data.[23]
Conclusion: From Data to Insight
The successful crystal structure analysis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol would yield a precise, three-dimensional model. This model provides definitive proof of the molecule's connectivity, conformation, and, crucially, the absolute stereochemistry at its chiral center. This structural blueprint is an invaluable asset for drug development professionals, enabling more informed decisions in lead optimization, formulation, and mechanistic studies. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently generate the high-quality structural data that underpins modern, structure-based drug design.
References
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]
-
University of the Basque Country. (n.d.). Crystallization of small molecules. Available at: [Link]
-
Krawczuk, A. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), S10. Available at: [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]
-
American Chemical Society. (n.d.). CIF Validation. ACS Publications. Available at: [Link]
-
Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Available at: [Link]
-
Pure Chemistry. (2024, February 19). Determination of absolute configuration. Available at: [Link]
-
Matest. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]
-
National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. Available at: [Link]
-
Clarke, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1861. Available at: [Link]
-
CrystalMaker Software Ltd. (n.d.). Problems Loading CIF Files. Available at: [Link]
-
OlexSys Ltd. (2021, August 11). Notes on OLEX2-1.5. Available at: [Link]
-
IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Available at: [Link]
-
OlexSys Ltd. (n.d.). Structure Solution. Available at: [Link]
-
Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-545. Available at: [Link]
-
OlexSys Ltd. (n.d.). Structure Refinement. Available at: [Link]
-
StudySmarter. (2023, October 14). Absolute Configuration: Meaning, Examples, Amino Acids & R/S. Available at: [Link]
-
Wikipedia. (n.d.). Absolute configuration. Available at: [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Books. Available at: [Link]
-
American Chemical Society. (2018, December 6). A Practical Guide to the Design of Molecular Crystals. ACS Publications. Available at: [Link]
- Clegg, W., et al. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
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Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, first-principles guide to developing a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL. Recognizing the structural features of the analyte—specifically its basic secondary amine—this guide emphasizes a systematic approach centered on the strategic control of mobile phase pH to achieve optimal chromatographic performance. We detail a logical workflow from initial analyte characterization and scouting gradients to the fine-tuning of mobile phase composition and final method validation through rigorous system suitability testing. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing not only step-by-step instructions but also the scientific rationale behind each decision.
Introduction and Method Design Rationale
2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a substituted amino alcohol derivative. The analysis of such compounds is critical in drug development, from purity assessment of active pharmaceutical ingredients (APIs) to stability studies. The primary analytical challenge for this molecule lies in its secondary amine functional group, which is basic and readily protonated.
In reversed-phase chromatography, controlling the ionization state of an analyte is the most critical factor for achieving reproducible retention and symmetrical peak shapes.[1][2] The secondary amine group on the target analyte is expected to have a pKa in the range of 8-10. If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its ionized (protonated) and non-ionized (free base) forms, leading to poor chromatography, including peak splitting or severe tailing.[1]
Our strategy is therefore built on two core principles:
-
Controlling Ionization: By setting the mobile phase pH significantly lower than the analyte's pKa (at least 2 pH units), we ensure the analyte exists in a single, fully protonated (ionized) state. This consistency is paramount for a robust method.[3][4]
-
Suppressing Silanol Interactions: Operating at a low pH (e.g., 2.5-3.5) also suppresses the ionization of residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5] This minimizes undesirable ionic interactions between the positively charged analyte and the negatively charged silanols, which are a primary cause of peak tailing for basic compounds.[4]
This document will guide the user through a logical, structured workflow to develop a method grounded in these chromatographic principles.
Analyte Characterization
A foundational understanding of the analyte's properties dictates the entire method development strategy.
| Property | Assessment | Chromatographic Implication |
| Chemical Structure | ![]() | Contains a hydrophobic chlorophenyl ring and a polar amino alcohol side chain. Suitable for reversed-phase chromatography.[6] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Provides molecular weight for mass spectrometry if used. |
| Molecular Weight | 215.68 g/mol | Relevant for preparing standard solutions of known concentration. |
| Key Functional Group | Secondary Amine (-NHCH₃) | Basic. The pKa is estimated to be in the 8.0-10.0 range. This makes mobile phase pH the most critical parameter to control.[2] |
| Chromophore | Chloromethoxyphenyl Ring | Aromatic system will absorb UV light, making UV-Vis/DAD a suitable detection method. |
Method Development Workflow
The development process follows a systematic and logical progression. Each step builds upon the previous one to systematically refine the chromatographic conditions.
Protocol 4: Final Optimized Method
Based on the optimization experiments, a final method is established. The low pH condition is anticipated to yield the best results.
| Parameter | Final Setting |
| Column | ZORBAX Eclipse Plus C18, 4.6x150mm, 5µm |
| Mobile Phase | Isocratic: 55% [10 mM Phosphate Buffer, pH 2.8] / 45% [Acetonitrile] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD, 230 nm |
| Run Time | 10 minutes |
Protocol 5: System Suitability Testing (SST)
SST is performed before any sample analysis to verify that the entire chromatographic system is operating correctly. [7][8]
-
Equilibrate the HPLC system with the final mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the key performance parameters and check against the acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Precision (%RSD) | ≤ 2.0% for peak areas | Ensures the system provides repeatable injection and detection. [9] |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Ensures the analyte is adequately separated from other components for accurate quantification. (Requires a resolution test mixture). [9] |
Expected Results and Discussion
The scouting gradient will likely show the analyte eluting in the middle of the run, confirming that a C18 column has adequate retentivity.
During pH optimization, the chromatogram at pH 2.8 is expected to produce the best results.
| pH Condition | Expected Retention Time | Expected Tailing Factor | Expected Peak Shape |
| 2.8 | Shorter | 1.0 - 1.3 | Sharp, Symmetrical |
| 3.5 | Slightly Longer | 1.2 - 1.5 | Good, Symmetrical |
| 7.0 | Variable/Longer | > 2.0 | Broad, Tailing |
At pH 7.0, the analyte is still protonated, but interactions with ionized silanols on the column surface become more pronounced, leading to significant peak tailing. The low pH of 2.8 effectively mitigates this issue by keeping the analyte in a stable, ionized form and the silanols in a neutral state, resulting in a sharp, symmetrical peak ideal for quantification. The final isocratic method, using 45% acetonitrile at pH 2.8, should provide a retention time of approximately 5-7 minutes, allowing for a rapid and efficient analysis.
Conclusion
A robust and reproducible RP-HPLC method was successfully developed for the analysis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL. The key to the method's success is the strategic control of mobile phase pH. By using a phosphate buffer at pH 2.8, the basic analyte is maintained in a single, protonated state, and deleterious interactions with the silica stationary phase are minimized. The final isocratic method demonstrates excellent peak shape, efficiency, and is validated by a comprehensive system suitability test, making it suitable for routine use in a quality control environment.
References
- Vertex AI Search. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Agilent Technologies.
- Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.
- Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- AKJournals.
- Waters Corporation.
- HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
- PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- PA Laboratories.
- U.S. Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures.
- American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC.
- Phenomenex. Reversed Phase HPLC Method Development.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- Agilent Technologies. (2024, March 28).
- Chrom Tech, Inc. (2025, October 20).
- Bodage, V. A., & Chorage, T. V. (2020). HPLC Method Development and Validation: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 786-799.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs [axionlabs.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. Getting the peaks perfect: System suitability for HPLC [pubsapp.acs.org]
- 9. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
LC-MS/MS protocols for detecting 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
An Application Note and Protocol for the Quantitative Analysis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL in Human Plasma using LC-MS/MS
Abstract
This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL in human plasma. The methodology is designed for researchers in drug development and clinical pharmacology. The protocol employs a robust Solid-Phase Extraction (SPE) procedure for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes electrospray ionization in positive mode and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This document provides detailed guidance on sample preparation, chromatographic separation, mass spectrometric conditions, and principles of method validation based on regulatory standards.
Introduction and Scientific Principle
2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a small organic molecule with structural motifs common in pharmaceutical compounds, including a secondary amine and a hydroxyl group. Accurate quantification of such analytes in complex biological matrices like plasma is fundamental for pharmacokinetic and toxicokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its exceptional sensitivity, specificity, and wide dynamic range.
The core principle of this method involves a multi-stage process designed to isolate the analyte from endogenous plasma components and then detect it with high precision.
-
Sample Preparation: The protocol begins with a Solid-Phase Extraction (SPE) step. SPE is a chromatographic technique used to purify and concentrate analytes from a complex sample matrix. Given the analyte's structure, which contains a secondary amine that will be protonated at physiological pH, a mixed-mode cation exchange SPE sorbent is selected. This allows for a strong ionic interaction, enabling stringent wash steps to remove neutral and acidic interferences, leading to a very clean final extract. This cleanup is critical for minimizing matrix effects and ensuring reliable quantification.
-
Chromatographic Separation: The cleaned extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is used to separate the analyte from any remaining matrix components based on polarity. The use of a gradient elution with an acidified mobile phase ensures a sharp, symmetrical peak shape and optimal retention.
-
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte is first ionized using electrospray ionization (ESI). The first quadrupole (Q1) isolates the protonated molecule (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates specific, characteristic fragment ions (product ions). This two-stage mass filtering provides exceptional specificity, ensuring that the signal is unique to the analyte of interest.
This comprehensive approach ensures the generation of high-quality, reproducible, and defensible data suitable for regulatory submission.
Materials and Reagents
| Item | Description/Specification |
| Analyte Standard | 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, analytical standard grade (>98% purity) |
| Internal Standard (IS) | A structurally similar, stable isotope-labeled version of the analyte (e.g., D3-labeled) is ideal. If unavailable, a compound with similar chemical properties and chromatographic behavior may be used (e.g., a related phenylethanolamine). |
| Human Plasma | K2-EDTA as anticoagulant, sourced from an accredited vendor. |
| Methanol | LC-MS grade |
| Acetonitrile | LC-MS grade |
| Water | Deionized, Type 1 (18.2 MΩ·cm) |
| Formic Acid | LC-MS grade (≥99%) |
| Ammonium Hydroxide | ACS reagent grade |
| SPE Cartridges | Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg, 1 cc) |
| LC Column | C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
Experimental Protocols
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for a mixed-mode cation exchange cartridge. The amine on the analyte will be positively charged, binding to the negatively charged sorbent.
Caption: Workflow for Solid-Phase Extraction.
Step-by-Step SPE Procedure:
-
Sample Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses cells and precipitates proteins while ensuring the analyte is protonated. Centrifuge at 4000 x g for 5 minutes.
-
Condition: Pass 1 mL of methanol through the SPE cartridge. This wets the sorbent.
-
Equilibrate: Pass 1 mL of water through the cartridge. This prepares the sorbent for the aqueous sample.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash 1: Pass 1 mL of 2% formic acid in water. This removes hydrophilic interferences.
-
Wash 2: Pass 1 mL of methanol. This removes lipids and other non-polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte's charge, releasing it from the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
The following parameters serve as a starting point and must be optimized on the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 5 µL | |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. | A typical starting gradient for method development. |
Table 2: Mass Spectrometry Parameters (Theoretical)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine is readily protonated. |
| Capillary Voltage | 3.0 kV | To be optimized. |
| Source Temp. | 150 °C | To be optimized. |
| Desolvation Temp. | 450 °C | To be optimized. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| Precursor Ion (Q1) | m/z 216.7 | [M+H]+ for C10H14ClNO2 (MW 215.68). |
| Product Ion 1 (Q3) | 171.1 | (Quantifier) Proposed fragment corresponding to the loss of H2O and the C2H6N side chain. Must be confirmed empirically. |
| Product Ion 2 (Q3) | 143.1 | (Qualifier) Proposed fragment corresponding to the chloromethoxyphenyl cation. Must be confirmed empirically. |
| Collision Energy | Variable | Must be optimized for each transition to maximize signal intensity. |
| Cone/DP Voltage | Variable | Must be optimized to maximize precursor ion transmission. |
Note: The proposed product ions are theoretical and based on common fragmentation pathways. The optimal precursor and product ions, along with collision energies and cone voltages, must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation and Trustworthiness
For the method to be considered trustworthy and reliable for its intended purpose (e.g., supporting clinical trials), it must undergo formal validation. The validation process demonstrates that the assay is accurate, precise, and reproducible. All validation experiments should be conducted in accordance with regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry."
Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.
-
Accuracy and Precision: Assessed at multiple QC levels (LLOQ, LQC, MQC, HQC) within a single run (intra-day) and across multiple days (inter-day).
-
Calibration Curve: Demonstrating the relationship between concentration and response over the intended analytical range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage).
-
Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the plasma matrix.
Caption: Overall Analytical Workflow Diagram.
References
- Waters Corporation. (2025, November 10). Automated MRM Transition Optimization Using waters_connect for Quantitation Software.
- Agilent Technologies. Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation.
- U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability.
- KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
- White, F. M., et al. (2009, April 30). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research.
- White, F. M., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC.
- Organomation. What is Solid Phase Extraction (SPE)?
- Mastovska, K., et al. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software.
- Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
- Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE).
- Hawach Scientific. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction.
- Giebułtowicz, J., et al. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI.
- Millipore Corporation. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International.
- Thermo Fisher Scientific. Solid Phase Extraction Guide.
- Restek. (2021, July 19). The Fundamentals of Solid Phase Extraction (SPE).
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
- Li, F., & Paice, E. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
Comprehensive NMR Spectroscopic Characterization of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven guide for the complete structural elucidation of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond a simple listing of steps, this document delves into the causality behind experimental choices, from solvent selection to the strategic application of two-dimensional NMR experiments. We present a self-validating workflow that combines ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) to unambiguously assign every proton and carbon signal. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the characterization of novel small molecules.
Introduction and Scientific Context
The molecule 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a substituted phenylethanolamine. This class of compounds is of significant interest in medicinal chemistry due to their structural relation to adrenergic receptor agonists and other pharmacologically active agents. Accurate and unequivocal structural characterization is a non-negotiable cornerstone of the drug discovery and development process, mandated by regulatory agencies and essential for establishing structure-activity relationships (SAR).
NMR spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution.[1] While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, complex molecules with overlapping signals and stereocenters necessitate a more sophisticated, multi-dimensional approach for complete and confident characterization. This guide provides the strategic framework and detailed protocols for such an analysis.
Strategic Workflow for Structural Elucidation
The complete characterization of the target molecule is achieved through a logical, multi-step workflow. Each step builds upon the last, creating a network of corroborating evidence that culminates in the final, unambiguous structural assignment. This process ensures the highest degree of scientific integrity.
Figure 1: A comprehensive workflow for NMR characterization.
Experimental Protocols: A Step-by-Step Guide
The quality of NMR data is profoundly dependent on meticulous sample preparation. This section provides detailed, best-practice protocols for preparing the analyte and acquiring high-quality spectra.
Sample Preparation Protocol
Causality in Solvent Selection: The choice of a deuterated solvent is the most critical first step.[2] The ideal solvent must fully dissolve the analyte without interfering with its signals.[3] For 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, several options exist:
-
Chloroform-d (CDCl₃): A solvent of moderate polarity, excellent for a wide range of organic compounds.[4] It is often the first choice. Its residual proton signal at 7.26 ppm is a convenient reference. Note: Commercial CDCl₃ can contain trace amounts of acid, which can be neutralized by storing over potassium carbonate.[5]
-
DMSO-d₆: A highly polar solvent, useful if solubility in CDCl₃ is poor. Its high viscosity can sometimes lead to broader lines at room temperature.[2]
-
Methanol-d₄: A polar, protic solvent that can exchange with the -OH and -NH protons of the analyte, often causing these signals to broaden or disappear. This can be used diagnostically to identify these labile protons.
For this guide, Chloroform-d (CDCl₃) is selected as the primary solvent due to its versatility.
Protocol Steps:
-
Material Weighing: Accurately weigh 10-25 mg of the purified, dry compound for ¹H and 2D NMR, or 50-100 mg for a dedicated ¹³C NMR experiment.[6][7]
-
Initial Dissolution: Transfer the solid into a clean, small glass vial. Add approximately 0.7 mL of CDCl₃.
-
Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp NMR signals.[4]
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution. Draw the sample into a clean glass Pasteur pipette with a small, tightly packed plug of glass wool at the neck and transfer the filtrate directly into a high-quality, clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Spectral Width | -2 to 12 ppm | Covers the full range of expected proton signals. | |
| Number of Scans | 8-16 | Averages signal to improve signal-to-noise. | |
| Relaxation Delay (d1) | 2 s | Allows for nearly complete T1 relaxation between scans. | |
| ¹³C NMR | Pulse Program | zgpg30 | Standard proton-decoupled experiment. |
| Spectral Width | -10 to 220 ppm | Covers the full range of expected carbon signals.[8] | |
| Number of Scans | 1024 or more | Required due to the low natural abundance and sensitivity of ¹³C. | |
| Relaxation Delay (d1) | 2-5 s | Ensures quantitative data, especially for quaternary carbons. | |
| ¹H-¹H COSY | Pulse Program | cosygpqf | Standard gradient-selected, phase-sensitive COSY. |
| F2/F1 Spectral Width | Same as ¹H | Both axes correspond to the ¹H spectrum. | |
| Number of Scans | 2-4 | Typically sufficient for this sensitive experiment. | |
| Increments (F1) | 256-512 | Determines the resolution in the indirect dimension. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.2 | Standard phase-sensitive HSQC with multiplicity editing. |
| F2 (¹H) Spectral Width | Same as ¹H | Direct dimension for protons. | |
| F1 (¹³C) Spectral Width | 0 to 160 ppm | Indirect dimension; can be narrowed to the aliphatic/aromatic region. | |
| Number of Scans | 4-8 | Balances sensitivity and experiment time. | |
| Increments (F1) | 128-256 | Determines ¹³C resolution. |
Spectral Data Interpretation and Structural Elucidation
The following section details the analysis of a representative dataset for the target molecule.
Structure for Assignment:
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| H-5, H-3 | ~7.2-7.4 | m | - | 2H | Aromatic protons, deshielded by the ring current. |
| H-6 | ~6.8-7.0 | d | ~2.5 | 1H | Aromatic proton ortho to the methoxy group, showing only meta coupling. |
| H-a | ~4.8-5.0 | dd | 10.5, 3.5 | 1H | Benzylic proton adjacent to a stereocenter, coupled to two diastereotopic protons (H-b, H-c). |
| OCH₃ | ~3.8 | s | - | 3H | Singlet in the typical region for a methoxy group.[9] |
| H-b | ~3.6-3.7 | dd | 10.5, 8.5 | 1H | Diastereotopic proton of the CH₂OH group, showing geminal and vicinal coupling. |
| H-c | ~3.4-3.5 | dd | 8.5, 3.5 | 1H | Diastereotopic proton of the CH₂OH group, coupled to H-b and H-a. |
| NCH₃ | ~2.4 | s | - | 3H | Singlet for the N-methyl group. |
| OH, NH | ~1.5-3.0 | br s | - | 2H | Broad, exchangeable protons. Their position can vary with concentration and temperature. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C-4 | ~159 | C | Aromatic carbon bonded to the electron-donating methoxy group, highly deshielded. |
| C-1 | ~138 | C | Quaternary aromatic carbon attached to the ethanolamine side chain. |
| C-2 | ~130 | C | Quaternary aromatic carbon bearing the chlorine atom. |
| C-5 | ~128 | CH | Aromatic CH. |
| C-3 | ~115 | CH | Aromatic CH. |
| C-6 | ~113 | CH | Aromatic CH ortho to the methoxy group, shielded. |
| C-a | ~70-75 | CH | Carbon bonded to the hydroxyl group. |
| C-b | ~60-65 | CH₂ | Carbon of the CH₂OH group. |
| OCH₃ | ~55.5 | CH₃ | Typical chemical shift for a methoxy carbon.[10] |
| NCH₃ | ~35-40 | CH₃ | Aliphatic carbon attached to nitrogen. |
2D NMR for Unambiguous Assignments
While 1D spectra provide strong evidence, 2D NMR is essential to definitively connect the pieces.
-
¹H-¹H COSY Analysis: This experiment reveals proton-proton coupling networks.[11] A key correlation would be observed between the proton at the chiral center (H-a) and the two diastereotopic protons of the methylene group (H-b and H-c). This confirms the -CH-CH₂- spin system of the ethanolamine backbone.
-
¹H-¹³C HSQC Analysis: This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H connections.[12] It is the most powerful tool for confirming the assignments made in the 1D spectra.
Figure 2: Visualization of key COSY and HSQC correlations.
Conclusion
By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, the chemical structure of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can be fully and unambiguously characterized. The workflow presented here, from meticulous sample preparation to multi-dimensional data analysis, represents a robust and reliable methodology for the structural elucidation of novel small molecules. This approach ensures the high level of scientific rigor required in pharmaceutical research and development, providing a solid foundation for further studies.
References
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Bruker. Avance Beginners Guide - Solvent Selection. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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ResearchGate. How to Prepare Samples for NMR. [Link]
-
University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Scribd. NMR Solvent Selection Guidelines. [Link]
-
University of Arizona. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. [Link]
-
Unknown. How to select NMR solvent. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
- Rurack, K., & Wächtler, M. (Eds.). (2016). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta, 99(1), 1-25.
-
Biological Magnetic Resonance Bank. BMRB entry bmse000307 - 2-Amino-1-phenylethanol. [Link]
-
PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
-
University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
National Institutes of Health. Phenylethanolamine. PubChem. [Link]
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- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
Introduction
The compound 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a novel small molecule with potential for biological activity. Its chemical structure, featuring a substituted phenyl ring and an amino alcohol side chain, is reminiscent of various pharmacologically active compounds. The presence of a chlorine atom and a methoxy group on the phenyl ring, along with the methylamino and hydroxyl moieties, suggests that this compound could interact with a range of biological targets. Given its novelty, a systematic in vitro evaluation is essential to elucidate its cellular effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial cell-based assays to characterize the biological activity of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL. The protocols outlined below follow a logical, tiered approach, starting with foundational assays to determine cytotoxicity and effects on cell proliferation, and then progressing to more mechanistic studies to understand the mode of action, such as the induction of apoptosis. This structured workflow is designed to efficiently establish a biological profile for this and other novel chemical entities.
Tier 1: Foundational Cellular Assays
The primary objective of this initial tier of experiments is to determine the concentration-dependent effects of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL on cell viability and proliferation. These assays are fundamental for establishing a therapeutic window and for guiding the design of subsequent, more detailed mechanistic studies.
Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death.[1][2] This information is vital for establishing the IC50 (half-maximal inhibitory concentration) value, a key parameter in pharmacology. We will describe two common methods: the MTT assay, which measures metabolic activity, and a fluorescence-based assay for membrane integrity.
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.[4][5]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Leave the plate at room temperature in the dark for at least 2 hours.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 µM - 100 µM (initial screen) |
| Incubation Time | 24, 48, 72 hours |
| MTT Reagent | 5 mg/mL in PBS |
| Solubilization Solution | 10% SDS in 0.01 M HCl |
| Absorbance Wavelength | 570 nm |
This assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells with compromised membrane integrity.[6] The resulting fluorescence is proportional to the number of dead cells.[2][6]
Protocol: CellTox™ Green Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT protocol.
-
-
Compound Treatment:
-
Prepare and add serial dilutions of the compound as described previously.
-
-
Assay Reagent Addition:
-
Add the CellTox™ Green Dye to the wells at the time of compound addition or at the end of the treatment period, following the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Measure the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) at different time points using a microplate reader.
-
-
Data Analysis:
-
The increase in fluorescence intensity is directly proportional to the level of cytotoxicity. Calculate the percentage of cytotoxicity relative to a maximum-kill control.
-
Cell Proliferation Assessment
Cell proliferation assays determine the effect of a compound on cell growth. A reduction in proliferation can indicate either a cytostatic (inhibition of growth) or cytotoxic (cell killing) effect.
The crystal violet assay is a simple and effective method for quantifying cell number. The dye stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
Protocol: Crystal Violet Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as for the cytotoxicity assays.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then stain with 0.5% crystal violet solution for 20 minutes.
-
-
Dye Solubilization and Measurement:
-
Wash the plate extensively with water to remove excess stain and allow it to dry.
-
Solubilize the stained cells with 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
A decrease in absorbance compared to the control indicates an anti-proliferative effect.
-
Tier 2: Mechanistic Cellular Assays
If the foundational assays indicate that 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL has cytotoxic or anti-proliferative activity, the next logical step is to investigate the underlying mechanism of cell death.
Apoptosis vs. Necrosis Determination
The Annexin V/Propidium Iodide (PI) assay is a widely used method to distinguish between apoptotic and necrotic cells via flow cytometry.[7][8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V has a high affinity for PS and can be used to identify apoptotic cells.[7][8] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration (determined from Tier 1 assays) for various time points (e.g., 12, 24, 48 hours). Include positive (e.g., staurosporine) and negative controls.
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.[7]
-
The cell populations will be distinguished as follows:
-
| Parameter | Recommendation |
| Cell Seeding Density | 0.5 - 1 x 10^6 cells/well (6-well plate) |
| Compound Concentration | IC50 value |
| Treatment Duration | 12, 24, 48 hours |
| Staining Reagents | Annexin V-FITC and Propidium Iodide |
| Analysis Method | Flow Cytometry |
Data Interpretation and Future Directions
The results from these assays will provide a foundational understanding of the in vitro effects of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL.
-
If the compound is cytotoxic: The Annexin V/PI assay will indicate whether the mechanism is primarily apoptotic or necrotic. Further investigation into specific apoptotic pathways (e.g., caspase activation, mitochondrial membrane potential) would be the next logical step.[10][11]
-
If the compound is cytostatic: Cell cycle analysis by flow cytometry would be a valuable follow-up experiment to determine at which phase of the cell cycle the compound is exerting its effect.
-
If the compound shows no significant activity: This suggests that the compound may not be active in the tested cell lines or under the tested conditions. Further screening in different cell lines or against specific molecular targets may be warranted.
The systematic application of these well-established cell-based assays will enable a robust initial characterization of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, providing crucial data to guide further drug discovery and development efforts.[12][13]
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
DeNovix Inc. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. Retrieved from [Link]
-
baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]
-
(2016, September 14). Current Trends in Cell-based Assays and Drug Discovery. Retrieved from [Link]
-
(2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
Sources
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. atcc.org [atcc.org]
- 5. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
- 6. CellTox™ Green Cytotoxicity Assay Protocol [promega.de]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. Cell-based assays are a key component in drug development process [thermofisher.cn]
Application Notes & Protocols for the Extraction of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL from Biological Matrices
Introduction
The compound 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a substituted phenylethanolamine. The accurate quantification of such compounds in biological matrices like plasma, serum, and urine is crucial for various fields, including clinical research, forensic toxicology, and pharmaceutical drug development. However, the inherent complexity of these matrices, which contain proteins, salts, lipids, and other endogenous materials, presents a significant analytical challenge. These interferences can suppress instrument signals, elevate baseline noise, and decrease the longevity of analytical columns.
Effective sample preparation is therefore a critical prerequisite to remove these interferences and ensure reliable, reproducible analytical results. This guide provides a comprehensive overview and detailed protocols for two robust extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) . The methodologies are designed to be broadly applicable, grounded in the fundamental physicochemical properties of the analyte, and adaptable to various laboratory settings.
Analyte Physicochemical Properties: The Key to Method Development
| Property | Estimated Value/Characteristic | Rationale & Impact on Extraction |
| Chemical Structure |
| The presence of a secondary amine, a hydroxyl group, and an ether oxygen makes the molecule polar. The aromatic ring and chloro group add some non-polar character. |
| pKa (Secondary Amine) | ~9-10 | The secondary amine is basic and will be positively charged (protonated) at a pH significantly below its pKa (e.g., at pH < 7). This is the primary handle for ion-exchange extraction mechanisms. At pH > 11, it will be in its neutral, free base form. |
| logP (Octanol-Water Partition Coefficient) | Moderately Polar (Est. 1.5 - 2.5) | The molecule has both hydrophilic (amine, alcohol) and hydrophobic (chlorophenyl) regions. This moderate polarity means it is soluble in both polar and some water-immiscible organic solvents, making both LLE and reversed-phase SPE viable options. A related compound, 2-amino-1-phenylethanol, has a LogP of 0.1[1]. |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. Moderately soluble in water, with solubility being pH-dependent. | Sample pretreatment will often involve dilution with a buffer or water to ensure the analyte is fully dissolved before extraction.[2] |
These properties dictate that a mixed-mode Solid-Phase Extraction (SPE) , which combines both reversed-phase (hydrophobic) and ion-exchange (charge-based) interactions, will be a highly effective and selective technique for plasma samples. For urine, which is a less complex matrix, a well-optimized Liquid-Liquid Extraction (LLE) can provide a cost-effective and efficient cleanup.
Application Note 1: Mixed-Mode Cation Exchange SPE for Plasma/Serum
This protocol is designed for maximum selectivity and cleanup of complex matrices like plasma or serum. It leverages a mixed-mode cation exchange sorbent that retains the analyte via two separate mechanisms, allowing for rigorous washing steps to remove interferences.
Principle of Mixed-Mode Cation Exchange (MCX) SPE
Mixed-mode SPE phases provide enhanced analyte retention and reduced matrix contamination by utilizing multiple retention mechanisms simultaneously. For a basic compound like our target analyte, a sorbent with both reversed-phase (e.g., C8) and strong cation exchange (e.g., sulfonic acid) functionalities is ideal.[3][4]
The extraction follows a "catch-and-release" mechanism:
-
Load: At an acidic pH, the secondary amine is protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange groups on the sorbent. Hydrophobic interactions also occur between the chlorophenyl group and the C8 chains.
-
Wash: A series of washes are performed. An acidic wash removes neutral and acidic interferences. A subsequent organic wash (e.g., with methanol) disrupts weak hydrophobic binding, removing lipids and other non-polar interferences while the analyte remains locked onto the sorbent by the powerful ion-exchange interaction.[4]
-
Elute: A basic organic solvent is used for elution. The high pH neutralizes the charge on the analyte's amine group, breaking the ion-exchange bond and releasing it from the sorbent to be collected.
Visual Workflow for MCX SPE
Caption: Workflow for Mixed-Mode Cation Exchange SPE.
Detailed Protocol: MCX SPE from Plasma
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)
-
Human Plasma/Serum (K2-EDTA)
-
Internal Standard (IS) solution (e.g., a deuterated analog)
-
Phosphoric Acid (H₃PO₄)
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (NH₄OH)
-
Water (HPLC Grade)
-
Vortex mixer, Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pretreatment:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution.
-
Add 600 µL of 2% phosphoric acid in water.
-
Rationale: This step lyses cells, precipitates proteins, and adjusts the pH to ~2. At this pH, the analyte's secondary amine (pKa ~9-10) is fully protonated (positively charged), preparing it for strong binding to the cation exchange sorbent.[5]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through the cartridge.
-
Rationale: This solvates the polymeric/silica backbone of the sorbent, activating the C8 functional groups.
-
Pass 1 mL of Water through the cartridge. Do not let the sorbent go dry.
-
Rationale: This removes the methanol and prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the supernatant from the pretreated sample (Step 1) onto the conditioned cartridge.
-
Apply a slow, steady flow using gentle vacuum (approx. 1-2 drops per second).
-
Rationale: A slow loading speed ensures sufficient residence time for the analyte to interact with and bind to the sorbent via both hydrophobic and ion-exchange mechanisms.
-
-
Wash Steps:
-
Wash 1 (Aqueous Wash): Add 1 mL of 0.1 M HCl. Draw it through the cartridge.
-
Rationale: This wash removes polar, water-soluble interferences like salts. The acidic condition ensures the analyte remains charged and strongly bound.
-
Wash 2 (Organic Wash): Add 1 mL of Methanol. Draw it through the cartridge. Dry the sorbent under full vacuum for 2-3 minutes.
-
Rationale: This is a critical step. It removes hydrophobic interferences like phospholipids that are retained by the C8 mechanism. The analyte is not eluted because the ion-exchange interaction is much stronger and is unaffected by the organic solvent.[4]
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge.
-
Allow the solvent to soak the sorbent for 1 minute before drawing it through slowly into the collection tube.
-
Rationale: The basic solution (pH > 11) neutralizes the positive charge on the analyte's amine group. This disrupts the ion-exchange bond, "releasing" the analyte. The methanol then elutes the now-neutral analyte from the C8 sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).
-
Application Note 2: Liquid-Liquid Extraction (LLE) for Urine
LLE is a classic, cost-effective technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[6] This protocol is optimized for cleaner matrices like urine.
Principle of LLE
The core principle of LLE relies on partitioning.[6] By adjusting the pH of the aqueous sample, we can control the charge state, and therefore the solubility, of the target analyte.
-
pH Adjustment: The urine sample is made basic (pH > 11). This deprotonates the secondary amine, converting the analyte from its charged, water-soluble form to its neutral, "free base" form.
-
Extraction: The neutral analyte is now more soluble in a water-immiscible organic solvent than in the aqueous sample. When the two phases are mixed, the analyte partitions into the organic layer.
-
Separation: After mixing, the two layers are separated. The organic layer, now containing the analyte, is collected, while the aqueous layer with its polar interferences (salts, urea) is discarded.
Visual Workflow for LLE
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Detailed Protocol: LLE from Urine
Materials:
-
Human Urine
-
Internal Standard (IS) solution
-
Sodium Hydroxide (NaOH), 1M solution
-
Methyl tert-butyl ether (MTBE), HPLC Grade
-
Glass centrifuge tubes with screw caps
-
Vortex mixer, Centrifuge
-
Pipettes
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation & pH Adjustment:
-
Pipette 500 µL of urine into a 5 mL glass centrifuge tube.
-
Add 20 µL of IS working solution.
-
Add 100 µL of 1M NaOH. Vortex briefly and check pH to ensure it is > 11.
-
Rationale: Basifying the sample converts the analyte to its neutral form, maximizing its affinity for the organic extraction solvent.[7]
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of MTBE to the tube.
-
Rationale: MTBE is a good choice as it is less polar than ethyl acetate, reducing the co-extraction of polar interferences. It is also less dense than water, forming the upper layer for easy removal.
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
Rationale: Vigorous mixing creates a large surface area between the two phases, facilitating the efficient transfer of the analyte from the aqueous to the organic phase.
-
Centrifuge at 3,500 x g for 5 minutes.
-
Rationale: Centrifugation is crucial to break any emulsion that may have formed and create a sharp, clear interface between the aqueous and organic layers.
-
-
Collection:
-
Using a clean glass pipette, carefully transfer the upper organic layer (MTBE) to a new clean tube, being careful not to aspirate any of the lower aqueous layer.
-
Discard the remaining aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of your analytical method.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Method Validation and Trustworthiness
To ensure the trustworthiness and scientific validity of these extraction protocols, they must be validated according to established guidelines, such as those from the FDA.[8][9][10] Key validation parameters include:
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte, assessed by comparing the response of an analyte in a post-extracted blank sample to its response in a neat solution.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations over several runs.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
By rigorously validating these parameters, researchers can have high confidence in the data generated using these extraction methods.
References
- Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Vertex AI Search URL
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
-
Title: Bioanalytical Method Validation Guidance for Industry May 2018 - FDA Source: U.S. Food and Drug Administration URL: [Link]
- Title: Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX Source: Agilent Technologies URL
-
Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]
-
Title: When should I choose a mixed-mode SPE? Source: Biotage URL: [Link]
-
Title: Mixed Mode Base SPE Column Source: Hawach Scientific URL: [Link]
-
Title: A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from human urine Source: ScienceDirect URL: [Link]
-
Title: Phenylethanolamine | C8H11NO - PubChem Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. microlab-sci.com [microlab-sci.com]
- 4. biotage.com [biotage.com]
- 5. lcms.cz [lcms.cz]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. idus.us.es [idus.us.es]
- 8. resolvemass.ca [resolvemass.ca]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
Formulation Strategies for 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL: An Application Guide
Introduction
2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is an amino alcohol derivative with potential as a pharmaceutical agent or intermediate. Its structure, featuring a substituted chlorophenyl group, suggests that it is likely a poorly soluble, lipophilic compound. Such molecules often present significant challenges during drug development, as poor aqueous solubility can lead to low and variable oral bioavailability.[1][2][3] This document provides a comprehensive guide to formulation strategies aimed at overcoming these challenges.
The physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility and permeability, are critical determinants of its formulation pathway.[4] Based on its structure, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can be anticipated to fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][5] Therefore, the formulation strategies discussed herein are primarily focused on solubility enhancement.[6][7]
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed protocols and the scientific rationale behind them, empowering formulators to develop robust and effective dosage forms for this and structurally similar compounds.
Part 1: Pre-Formulation Assessment
A thorough pre-formulation study is the foundation of a successful drug development program.[8] It involves characterizing the API's physicochemical properties to identify potential liabilities and guide the selection of appropriate formulation technologies.
Physicochemical Characterization
The initial step is to determine the fundamental properties of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL.
| Property | Anticipated Characteristic | Importance in Formulation |
| Aqueous Solubility | Low | Directly impacts dissolution rate and bioavailability.[1] |
| pKa | Basic (due to methylamino group) | Determines the extent of ionization at different pH values, influencing solubility and potential for salt formation.[4] |
| LogP | High (>2) | Indicates lipophilicity; a high LogP suggests good permeability but poor aqueous solubility.[9] |
| Melting Point | Crystalline Solid | High melting point can correlate with low solubility due to strong crystal lattice energy.[10] |
| Polymorphism | Possible | Different crystalline forms can have different solubilities and stabilities.[1] |
Analytical Method Development
A validated, stability-indicating analytical method is crucial for accurately quantifying the API in various formulation matrices and during stability studies. High-Performance Liquid Chromatography (HPLC) is a common and versatile technique for this purpose.[11][12]
Protocol 1: HPLC Method for Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control and improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the pure API.
-
Derivatization (if necessary): Due to the lack of a strong chromophore in some amino alcohols, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) can be used to enhance detection sensitivity, particularly for fluorescence detection.[11][13]
Part 2: Formulation Strategies & Protocols
Based on the anticipated BCS Class II or IV characteristics, several formulation strategies can be employed to enhance the solubility and dissolution of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL.
pH Modification and Salt Formation
Given the presence of a basic methylamino group, one of the most direct approaches to increasing aqueous solubility is through pH adjustment and salt formation.[10][14] By lowering the pH, the amine group becomes protonated, forming a more soluble salt.
Protocol 2: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of the API to each buffer solution.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples and analyze the concentration of the dissolved API using the validated HPLC method.
-
Plot the solubility as a function of pH to determine the pH at which maximum solubility is achieved.
This data is critical for developing oral solutions or for understanding the in vivo dissolution behavior in the gastrointestinal tract.
Co-solvency
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous vehicle.
Protocol 3: Co-solvent Screening for an Oral Solution
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol, glycerin, polyethylene glycol 400).
-
Prepare binary (co-solvent and water) and ternary (co-solvents and water) solvent systems at various concentrations (e.g., 10%, 20%, 40% v/v).
-
Determine the saturation solubility of the API in each solvent system using the method described in Protocol 2.
-
Plot the solubility against the co-solvent concentration to identify the most effective system.
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the lipophilic API to dissolve.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1][6][16]
Diagram 1: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a guest API within a host cyclodextrin molecule.
Protocol 4: Preparation of Cyclodextrin Inclusion Complexes by Kneading
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[17]
-
Weigh the API and HP-β-CD in a specific molar ratio (e.g., 1:1, 1:2).
-
Transfer the powders to a mortar and add a small amount of a water-alcohol mixture to form a paste.[18]
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterize the complex using techniques like DSC, XRD, and FTIR to confirm its formation and assess its dissolution properties compared to the pure API.
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)
For highly lipophilic compounds, lipid-based formulations are a powerful strategy.[2][10] SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[19][20] This pre-dissolved state enhances drug solubilization and absorption.[6][21]
Diagram 2: SEDDS Workflow
Caption: Workflow for the development and characterization of SEDDS.
Protocol 5: Development of a SEDDS Formulation
-
Excipient Screening: Determine the solubility of the API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[19][21]
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying regions.
-
Formulation Preparation: Prepare formulations by mixing the components until a clear, homogenous liquid is formed. The API is then dissolved in this mixture.
-
Self-Emulsification Assessment: Add a small amount of the formulation to a larger volume of water with gentle stirring.[21] Assess the rate of emulsification and the appearance of the resulting emulsion.
-
Characterization: Measure the droplet size and zeta potential of the resulting emulsion. A smaller droplet size (typically <200 nm for SEDDS) provides a larger surface area for drug absorption.[19][22]
Part 3: Dosage Form Considerations
The choice of the final dosage form will depend on the intended use, patient population, and the properties of the selected formulation.
| Dosage Form | Formulation Strategy | Key Considerations |
| Oral Solution | pH modification, Co-solvency | Taste-masking may be required.[3] Stability in the aqueous environment needs to be ensured.[] |
| Oral Suspension | Micronization, Wet-milling | Particle size control is critical for dissolution and stability.[5][7] Suspending agents are needed to prevent settling.[24] |
| Capsules (Liquid-filled) | SEDDS, Lipid solutions | Capsule shell compatibility must be evaluated.[8] |
| Tablets | Solid SEDDS, Cyclodextrin complexes | The solid intermediate must have good flowability and compressibility for tableting. |
Part 4: Conclusion
The formulation of poorly soluble compounds like 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL requires a systematic and science-driven approach. Beginning with a thorough pre-formulation assessment to understand the molecule's liabilities is paramount. The strategies outlined in this guide, from simple pH modification to more advanced lipid-based systems and cyclodextrin complexation, provide a range of tools to enhance solubility and improve the potential for adequate bioavailability. Each protocol is designed to be a self-validating system, with clear endpoints and characterization steps to ensure the development of a robust and effective pharmaceutical product.
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Establishing In Vivo Dosing Regimens for Novel Chemical Entities: A Practical Guide Using 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL as a Case Study
Introduction: Bridging the Gap from Bench to In Vivo
The transition of a novel chemical entity from in vitro characterization to in vivo efficacy and safety studies is a critical juncture in the drug discovery and development pipeline. This document provides a comprehensive framework for establishing initial in vivo dosing guidelines for investigational compounds, with a specific focus on the strategic planning and execution of essential preclinical studies. As a case in point, we will refer to the hypothetical novel compound, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, to illustrate the practical application of these principles. Since no public data exists for this specific molecule, this guide will focus on the fundamental methodologies required to determine a safe and effective dosing regimen for any new small molecule.
The core objective of these initial in vivo studies is to understand the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound, and to identify a therapeutic window. This is achieved through a systematic approach that includes dose-range finding toxicity studies, pharmacokinetic characterization, and ultimately, efficacy evaluation in a relevant disease model. Adherence to rigorous scientific principles and ethical guidelines throughout this process is paramount for generating reproducible and translatable data.
Pillar 1: Prerequisite In Vitro Data for Informed In Vivo Study Design
Before embarking on animal studies, a solid foundation of in vitro data is essential to inform the initial dose selection and study design. This preliminary dataset provides the first glimpse into the compound's biological activity and potential liabilities.
Table 1: Essential In Vitro Parameters for 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
| Parameter | Description | Target Value Rationale |
| IC₅₀ / EC₅₀ | The concentration of the compound that elicits a 50% maximal inhibitory or effective response in a relevant biochemical or cell-based assay. | Provides a quantitative measure of potency and helps to estimate the target plasma concentration required for efficacy. |
| In Vitro Cytotoxicity (CC₅₀) | The concentration of the compound that results in 50% cell death in a panel of relevant cell lines (both target and non-target). | Offers an initial assessment of the compound's therapeutic index and helps to set the upper limits for initial dose-ranging studies. |
| Mechanism of Action (MoA) | The specific biochemical interaction through which the compound produces its pharmacological effect. | Understanding the MoA is crucial for selecting appropriate pharmacodynamic biomarkers to assess target engagement in vivo. |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in an aqueous solution at a given pH. | Poor solubility can significantly impact bioavailability and necessitates careful vehicle selection for in vivo administration.[1][2] |
| Metabolic Stability | The rate at which the compound is metabolized by liver microsomes or hepatocytes. | Provides an early indication of the compound's likely in vivo half-life and can help to predict the required dosing frequency. |
Pillar 2: The Path to a Therapeutic Window: A Step-by-Step In Vivo Strategy
The journey to defining an appropriate in vivo dose is a multi-step process that begins with an estimation of a safe starting dose and progresses through toxicity and pharmacokinetic evaluations before culminating in efficacy studies.
Step 1: Allometric Scaling - An Empirical Approach to Initial Dose Estimation
Allometric scaling is a mathematical method used to extrapolate drug doses between species based on their body surface area or metabolic rate.[3][4][5] This approach provides a scientifically grounded starting point for in vivo studies, moving beyond simple weight-based conversions which can be misleading due to differences in physiology.[4]
The Human Equivalent Dose (HED) can be estimated from an animal dose, and conversely, an initial animal dose can be derived from a projected human dose or an effective in vitro concentration.[3] The conversion is based on the body surface area (BSA), which is related to body weight by the following general formula:
Animal Dose (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)
Where 'Km' is a conversion factor.
Table 2: Interspecies Dose Conversion Factors Based on Body Surface Area
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.2 | 6 |
| Guinea Pig | 0.4 | 8 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Source: Adapted from Nair and Jacob, 2016.[4]
For a novel compound like 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, where no prior in vivo data exists, the initial starting dose for a mouse study can be cautiously estimated from the in vitro EC₅₀ or IC₅₀ values.
Step 2: Maximum Tolerated Dose (MTD) Study - Defining the Upper Limits of Safety
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality over a specified period.[3][6][7] This is a crucial first in vivo experiment to establish a safe dose range for subsequent studies.[8][9]
Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 or BALB/c mice), with an equal number of males and females.
-
Group Allocation: Divide animals into small groups (n=3-5 per group). Include a vehicle control group.
-
Dose Escalation: Administer single, escalating doses of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL to each group. A suggested starting dose could be in the range of 5-10 mg/kg, with subsequent doses increasing by a factor of 2-3 (e.g., 5, 10, 20, 40, 80 mg/kg).[8]
-
Administration Route: The route of administration should align with the intended clinical application (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) for a period of 7-14 days.
-
Endpoint: The MTD is typically defined as the highest dose that does not produce significant clinical signs of toxicity, more than a 10-20% reduction in body weight, or any mortality.[10]
Visualization: MTD Study Workflow
Caption: Experimental workflow for a single-dose pharmacokinetic study.
Step 4: Efficacy Study - Assessing Therapeutic Potential
Once a safe dose range and the PK profile are established, the efficacy of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can be evaluated in a relevant animal model of disease.
Protocol: General Efficacy Study Design
-
Disease Model: Utilize a well-validated animal model that recapitulates key aspects of the human disease of interest.
-
Group Allocation: Include a vehicle control group, a positive control group (if a standard-of-care treatment exists), and at least three dose groups for the test compound (e.g., low, medium, and high doses selected based on MTD and PK data).
-
Dosing Regimen: Administer the compound at doses below the MTD. The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the half-life).
-
Efficacy Endpoints: Measure relevant pharmacodynamic markers (to confirm target engagement) and clinical outcomes at predetermined time points.
-
Data Analysis: Statistically compare the outcomes between the treatment groups and the control groups to determine the effective dose range.
Pillar 3: Trustworthiness and Self-Validation
Vehicle Selection and Formulation
For compounds with poor aqueous solubility, such as many small molecules, the choice of vehicle is critical for ensuring accurate and reproducible results. [1][11]Common vehicles for oral administration include aqueous solutions of methylcellulose, carboxymethylcellulose (CMC), or suspensions in corn oil. [2][12][13]For parenteral routes, co-solvents like DMSO, PEG300, and Tween 80 may be necessary. [13]It is imperative to run a vehicle-only control group to differentiate the effects of the compound from those of the vehicle itself. [2][13]
Ethical Considerations and IACUC Approval
All animal experiments must be conducted in strict accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. [14][15][16]The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies to ensure animal welfare. [17]A well-designed study protocol that is scientifically sound and ethically justified is a prerequisite for obtaining IACUC approval. [14][15]
Conclusion: A Roadmap to Meaningful In Vivo Data
The determination of an appropriate in vivo dosing regimen for a novel compound like 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a systematic and data-driven process. By starting with a robust in vitro characterization and progressing through well-designed MTD, PK, and efficacy studies, researchers can confidently establish a therapeutic window and generate the high-quality data necessary to advance promising compounds through the drug development pipeline. This methodical approach not only ensures the scientific validity of the findings but also upholds the highest standards of ethical conduct in animal research.
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Application Notes and Protocols: Storage and Stability Testing of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
Introduction: Understanding the Molecule and the Imperative for Stability Assessment
2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol is a substituted phenylethanolamine derivative. Its chemical structure, featuring a chlorinated and methoxylated aromatic ring coupled with an amino alcohol side chain, suggests potential susceptibility to specific degradation pathways. The presence of a chiral center, a secondary amine, a hydroxyl group, and a halogenated aromatic system necessitates a thorough and well-designed stability testing program.
The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This data is fundamental to establishing a re-test period for the drug substance and recommended storage conditions, ensuring its safety and efficacy throughout its lifecycle.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for storage and stability testing of this specific molecule, grounded in scientific rationale and regulatory expectations.
Foundational Knowledge: Predicted Degradation Pathways
A proactive approach to stability testing begins with an understanding of the molecule's potential vulnerabilities. Based on its functional groups, the following degradation pathways are anticipated:
-
Oxidation: The secondary amine and the electron-rich methoxy-substituted aromatic ring are susceptible to oxidation. This can lead to the formation of N-oxides, dealkylation, or ring hydroxylation. The presence of a benzylic alcohol also presents a potential site for oxidation to a ketone.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, potentially leading to the formation of radicals and subsequent degradation products.[3] Halogenated compounds, in particular, can undergo photolytic cleavage.[3]
-
Hydrolysis: While the core structure does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially influence the stability of the ether linkage or other parts of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, including oxidation and potential rearrangement or fragmentation of the molecule.[3]
The chloro-substituted aromatic ring is a key feature. While generally stable, under certain conditions, chloroaromatic compounds can undergo degradation, often initiated by microbial or enzymatic action in environmental contexts, which can involve hydroxylation and ring cleavage.[4][5][6] While not a primary focus of pharmaceutical stability testing, this provides insight into the potential for complex degradant formation.
Forced Degradation (Stress Testing): Unveiling Potential Degradants
Forced degradation, or stress testing, is a critical first step to identify the likely degradation products of a drug substance.[7] This process helps in developing and validating a stability-indicating analytical method.[7][8] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are detectable without excessively breaking down the main component.[9][10]
General Considerations for Forced Degradation Studies
-
Analyte Concentration: A stock solution of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Control Samples: For each stress condition, a control sample (protected from the stressor) should be analyzed concurrently.
-
Analysis: All stressed samples should be analyzed by a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method with a photodiode array (PDA) detector to assess peak purity and detect any new peaks. Mass spectrometry (MS) compatible methods are highly recommended for the identification of degradation products.
Detailed Forced Degradation Protocols
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. 2. Heat the mixture at 60°C for 24 hours. 3. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for analysis. | To assess susceptibility to acidic conditions. |
| Base Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. 2. Heat the mixture at 60°C for 24 hours. 3. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for analysis. | To evaluate stability in alkaline environments. |
| Oxidative Degradation | 1. To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). 2. Keep the solution at room temperature for 24 hours, protected from light. 3. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for analysis. | To identify potential oxidation products. The secondary amine and benzylic alcohol are key sites. |
| Thermal Degradation | 1. Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours. 2. Prepare a solution of the heat-stressed solid at a concentration of ~0.1 mg/mL for analysis. | To assess the impact of heat on the solid-state stability of the molecule.[3] |
| Photostability | 1. Expose the solid drug substance and a solution (e.g., in methanol/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Prepare a solution of the photo-stressed solid at ~0.1 mg/mL for analysis. Analyze the stressed solution directly after appropriate dilution. | To determine the light sensitivity of the compound. The aromatic ring and chloro-substituent are potential chromophores.[3] |
Visualization of the Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Formal Stability Testing Protocols
Following the insights gained from forced degradation, a formal stability study is conducted according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[11] The purpose is to establish a re-test period under defined storage conditions.[1]
Selection of Batches and Container Closure System
-
Batches: Stability studies should be conducted on at least three primary batches of the drug substance.[12] The manufacturing process for these batches should simulate that which will be applied to production batches.[12]
-
Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
Storage Conditions and Testing Frequency
The following storage conditions are based on ICH Q1A(R2) guidelines for a drug substance intended for storage at room temperature.[1][13]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
-
Intermediate testing is performed if a "significant change" occurs during the accelerated study. A significant change is typically defined as a failure to meet the specification.[13]
-
Long-term studies should be continued for a sufficient period to cover the proposed re-test period.[12]
Stability-Indicating Method and Test Attributes
The analytical method used for stability testing must be stability-indicating, meaning it can accurately measure the active ingredient and resolve it from any degradation products. The method validated during the forced degradation studies should be employed here.
Key test attributes to be monitored during the stability study include:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the active drug substance.
-
Purity/Impurities: Detection and quantification of any degradation products. This includes reporting, identification, and qualification of impurities at the levels recommended by ICH guidelines.
-
Water Content: If the substance is hygroscopic.
-
Chiral Purity: If there is a potential for racemization.
Visualization of the Formal Stability Protocol
Caption: Overview of the formal stability testing protocol.
Data Evaluation and Management
All stability data should be systematically tabulated and evaluated. Any trends in the data, such as an increase in a particular degradant or a decrease in assay value, should be noted. Statistical analysis can be used to predict the re-test period. For any significant degradation products observed, efforts should be made to identify their chemical structures. This is crucial for understanding the degradation pathways and for assessing the potential toxicological impact of the impurities.
Conclusion
A robust stability testing program is non-negotiable in drug development. For a molecule like 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol, a systematic approach that begins with forced degradation to understand its intrinsic stability and potential degradation products is essential. This knowledge directly informs the design of a comprehensive, ICH-compliant formal stability study. The protocols and rationale outlined in this document provide a framework for generating high-quality stability data, ultimately ensuring the safety, efficacy, and quality of the drug substance.
References
-
Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: ResearchGate URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Evolution of novel metabolic pathways for the degradation of chloroaromatic compounds Source: PubMed URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH URL: [Link]
-
Title: Convergence of degradation pathways for aromatic and chloroaromatic... Source: ResearchGate URL: [Link]
-
Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]
-
Title: Microbial Decomposition of Chlorinated Aromatic Compounds Source: EPA NEIPS URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices Source: ResolveMass URL: [Link]
-
Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: EMA URL: [Link]
-
Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Arcinova URL: [Link]
-
Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Sharp URL: [Link]
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- 2. youtube.com [youtube.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Evolution of novel metabolic pathways for the degradation of chloroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. ikev.org [ikev.org]
- 13. ema.europa.eu [ema.europa.eu]
improving synthesis yield of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
Target Compound: 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol Prepared by: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center. The synthesis of ortho-halogenated, electron-rich N-methyl arylglycinols like 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol presents unique chemoselective and steric challenges. This guide is designed for drug development professionals to troubleshoot yield-limiting bottlenecks across the Strecker-hydrolysis-reduction workflow.
I. Mechanistic Workflow & Bottleneck Analysis
To improve your overall yield, it is critical to understand the synthetic pathway and where intermediates are prone to degradation or stalling.
Synthetic workflow and critical intermediates for the target amino alcohol.
II. Troubleshooting & FAQs
Q1: My Strecker reaction stalls at the imine stage, yielding less than 40% of the aminonitrile. How can I drive this forward? A: The issue is electronic. The 4-methoxy group is strongly electron-donating via resonance, which reduces the electrophilicity of the imine carbon, making nucleophilic attack by the cyanide ion highly unfavorable.
-
Solution: Do not rely on standard NaCN/AcOH conditions. Instead, use Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst like . The Lewis acid strongly coordinates to the imine nitrogen, increasing the electrophilicity of the carbon center and overcoming the deactivating effect of the methoxy group, pushing yields above 85%.
Q2: Hydrolysis of the aminonitrile to the amino acid is incomplete even after 48 hours of reflux in 6M HCl. Why is this happening? A: You are encountering severe steric hindrance. The 2-chloro substituent exerts a strong "ortho-effect," physically shielding the nitrile carbon from the hydration sphere required for hydrolysis[1]. Branched or sterically hindered nitriles exhibit drastically slower hydrolysis rates compared to unhindered analogs[1].
-
Solution: Abandon direct one-step acidic hydrolysis. Utilize a two-step sequence: First, convert the nitrile to an amide using the Radziszewski reaction ( , aqueous , , 50°C). The hydroxide ion is a smaller, more aggressive nucleophile. Once the amide is isolated, hydrolyze it to the carboxylic acid using concentrated HCl at 110°C.
Q3: I used to reduce the amino acid, but I am seeing a complex mixture and a loss of the chlorine atom. What is the alternative? A: is too aggressive and is prone to causing reductive dehalogenation of aryl chlorides, especially when adjacent to electron-rich systems.
-
Solution: Switch to the system . The reaction of sodium borohydride with iodine in THF generates borane ( ) in situ[2]. This reagent is highly chemoselective; it rapidly reduces carboxylic acids to alcohols without cleaving aryl-halogen bonds[2].
Q4: I switched to the reduction, but my mass spec shows a major peak that is +13 Da higher than my target amino alcohol. The isolated yield is poor. What happened? A: You have successfully reduced the acid, but you failed to break the resulting borane-amine complex. Because your product contains a secondary amine (methylamino group), the in situ generated strongly coordinates to the nitrogen lone pair, forming a stable adduct (Mass + 13 Da)[3].
-
Solution: A standard aqueous workup will not break this bond. You must quench the reaction with excess methanol and reflux for at least 2 hours , or use 20% aqueous KOH[3]. This acidic/basic methanolysis destroys the borane complex and liberates the free amino alcohol.
III. Quantitative Data: Reduction Method Comparison
To justify the shift to the protocol, review the empirical data summarizing the reduction of 2-chloro-substituted arylglycines:
| Reduction System | Typical Yield (%) | Chemoselectivity (Dehalogenation Risk) | Workup Difficulty | Primary Failure Mode |
| / THF | 35 - 45% | Low (High risk of Cl- loss) | High (Fieser emulsions) | Reductive dehalogenation |
| 60 - 70% | High (Cl- retained) | Medium | Reagent degradation over time | |
| 85 - 95% | Very High (Cl- retained) | Low (MeOH quench) | Incomplete decomplexation |
IV. Standardized Experimental Protocol
High-Yield Reduction of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)acetic acid Adapted from the chemoselective protocols of McKennon et al. and Kanth et al.[2][3]
Reagents:
-
2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)acetic acid: 1.0 equiv (10 mmol)
-
Sodium borohydride ( ): 2.5 equiv (25 mmol)
-
Iodine ( ): 1.0 equiv (10 mmol)
-
Anhydrous Tetrahydrofuran (THF): 40 mL
-
Methanol (MeOH): 15 mL
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.
-
Borohydride Suspension: Add (25 mmol) and 20 mL of anhydrous THF to the flask. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Add the amino acid (10 mmol) in one portion. Stir for 15 minutes. Note: Hydrogen gas evolution may occur if the acid is not completely dry.
-
Iodine Addition (Critical Step): Dissolve (10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes at 0°C. The color of iodine will rapidly dissipate as it reacts with to form and [2].
-
Reduction: Once addition is complete, remove the ice bath and slowly heat the reaction to a gentle reflux (65°C) for 14 hours.
-
Decomplexation (Critical Step): Cool the reaction to room temperature. Cautiously add 15 mL of Methanol dropwise until effervescence ceases. Once quenched, heat the mixture back to reflux for 2 hours to fully destroy the stable borane-amine complex[3].
-
Isolation: Concentrate the mixture in vacuo. Dissolve the resulting white paste in 20% aqueous KOH (30 mL) and extract with Dichloromethane ( mL). Dry the combined organic layers over anhydrous , filter, and evaporate to yield the pure 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol.
V. References
Sources
Technical Support Center: Crystallization of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
Welcome to the technical support center for the crystallization of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol (CAS: 1368628-47-0). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with obtaining a stable, crystalline solid form of this active pharmaceutical ingredient (API). As an ethanolamine derivative with multiple functional groups, its crystallization behavior can be complex, influenced by factors such as solvent choice, cooling rate, and supersaturation.[1][2]
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind each recommendation to ensure robust and reproducible crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol that influence its crystallization?
A1: The crystallization behavior of this molecule is governed by several key structural features:
-
Secondary Amine and Hydroxyl Groups: These groups are capable of forming strong hydrogen bonds, which can facilitate the formation of a stable crystal lattice.[3] However, these same groups can also form strong interactions with polar protic solvents, which can sometimes inhibit crystallization.
-
Chlorinated Phenyl Ring: The substituted aromatic ring allows for π-π stacking interactions, which contribute to crystal packing. The chloro and methoxy substituents create electronic and steric factors that influence how the molecules arrange themselves.
-
Rotatable Bonds: The molecule has several single bonds with rotational freedom. This conformational flexibility means the molecule can adopt different shapes (conformers), some of which may pack into a crystal lattice more readily than others.[4] Finding conditions that favor a single, low-energy conformation is key to successful crystallization.
Q2: Why is achieving a specific crystalline form (polymorph) so important for an API?
A2: A single chemical compound can often crystallize into multiple different crystal structures, a phenomenon known as polymorphism.[5][6] Each polymorph, while chemically identical, is a distinct solid-state entity with unique physical properties. These properties can include:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.[7][8]
-
Stability: One polymorph may be more chemically and physically stable than another, affecting shelf-life and storage conditions.[]
-
Mechanical Properties: Properties like crystal shape (habit), flowability, and compressibility are critical for downstream processing, such as filtration, drying, and tablet formulation.[1][10]
Controlling polymorphism is a regulatory requirement and is critical for ensuring batch-to-batch consistency and therapeutic efficacy.[7][10] Uncontrolled polymorphic transformations can lead to product failure.[1]
Troubleshooting Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol.
Q3: My compound is "oiling out" and forming a viscous liquid instead of a solid. What's happening and how do I fix it?
A3: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the presence of the solvent. Essentially, the compound separates as a supercooled liquid instead of an ordered solid. This is a common problem for compounds with melting points that are significantly depressed by the crystallization solvent.[11]
Causality & Troubleshooting Workflow:
The primary causes are typically excessive supersaturation, a rapid cooling rate, or an inappropriate solvent choice. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for "oiling out".
Recommended Actions:
-
Decrease the Cooling Rate: Implement a very slow, controlled cooling ramp (e.g., 1-5 °C per hour).[12] This gives molecules sufficient time to orient themselves correctly for nucleation.
-
Reduce Concentration: Start with a more dilute solution. This lowers the temperature at which supersaturation is achieved, hopefully to a point below the solvated melting point.
-
Change Solvent: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[11] If the compound is "oiling out" from a good solvent like ethanol, try a solvent system where it is less soluble, such as isopropanol, acetonitrile, or ethyl acetate/heptane mixtures.[13][14]
-
Seeding: Introduce a small number of seed crystals of the desired polymorph into the solution just as it reaches the supersaturation point. This provides a template for growth and can bypass the kinetic barrier to nucleation, preventing oiling out.[][11]
Q4: I am consistently obtaining an amorphous solid or a fine powder that is difficult to filter. How can I promote the growth of larger crystals?
A4: The formation of amorphous material or very fine particles indicates that the nucleation rate is far too high compared to the crystal growth rate.[15] This is often caused by excessive supersaturation, which can be induced by crash-cooling or adding an anti-solvent too quickly.[]
Recommended Actions:
-
Control Supersaturation: The key is to maintain a state of moderate supersaturation where new nuclei form slowly, allowing existing crystals to grow larger.[]
-
Slower Cooling: As with oiling out, a slower cooling profile is the most effective tool.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and very slowly, ideally at the crystallization temperature, to avoid creating localized areas of high supersaturation.
-
-
Increase Residence Time: Hold the solution for an extended period in the "metastable zone" – the region where the solution is supersaturated, but spontaneous nucleation is slow. This encourages growth on existing crystals (or seeds) rather than forming new nuclei.
-
Solvent Selection: The choice of solvent impacts growth kinetics.[16] Solvents with higher viscosity can sometimes slow down diffusion and lead to more ordered, larger crystals. Experiment with solvents like toluene or methyl isobutyl ketone (MIBK), if solubility permits.
Q5: My crystallization process is not reproducible. I get different results (yield, crystal form) with each batch. What are the likely causes?
A5: Lack of reproducibility is a critical issue in pharmaceutical development and often points to uncontrolled variables in the process.[10]
-
Polymorphic Transformation: You may be crystallizing a less stable (metastable) form that sometimes converts to a more stable form during the process or isolation.[7][17] The stable form is usually less soluble, so this transformation can appear to increase yield but may result in a different crystal habit.
-
Impurities: Even small amounts of impurities can act as inhibitors or promoters for the nucleation of different crystal forms.[1][2] Inconsistent impurity profiles from batch to batch will lead to inconsistent crystallization.
-
Process Parameter Drift: Seemingly minor variations in cooling rates, agitation speed, or final temperature can have a significant impact on the outcome.[2] Scale-up often reveals these sensitivities.[10]
Recommended Actions:
-
Characterize Your Solid: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify the crystal form(s) you are producing in each batch. Understanding what you are making is the first step to controlling it.
-
Purify Starting Material: Ensure the purity of the 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol solution is consistent before starting the crystallization.
-
Implement Strict Process Controls:
-
Use a programmable thermostat or reactor system to ensure identical, reproducible cooling profiles.
-
Maintain a consistent agitation rate. Overly vigorous stirring can sometimes induce unwanted nucleation or crystal breakage (secondary nucleation).
-
Always crystallize from the same concentration and solvent ratio.
-
-
Use Seeding: Seeding with a well-characterized crystal of the desired polymorph is one of the most robust ways to ensure you consistently produce that same form.[]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol provides a structured approach to identifying a suitable solvent or solvent system for crystallization.[13][14]
Objective: To find a solvent that fully dissolves the compound at a high temperature and provides a high yield of crystalline solid upon cooling.
Procedure:
-
Place approximately 20-30 mg of the compound into several small vials.
-
To each vial, add a different solvent dropwise from the list below, starting with 0.1 mL.
-
Stir or sonicate at room temperature to assess initial solubility.
-
If the compound is not soluble at room temperature, heat the vial to the solvent's boiling point while adding more solvent dropwise until a clear solution is obtained. Record the approximate volume of solvent used.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and should be considered as the "soluble" component in an anti-solvent system.
-
For vials that formed a clear solution upon heating, allow them to cool slowly to room temperature, and then place them in an ice bath or refrigerator (0-4 °C) for several hours.
-
Observe the results. Note the presence of crystals, amorphous solid, oil, or no precipitation. Evaluate the crystal quality (e.g., well-defined shapes vs. fine powder).
Data Summary Table:
| Solvent Category | Solvent | Solubility (RT) | Solubility (Hot) | Outcome on Cooling |
| Protic | Methanol | Soluble | - | Likely needs anti-solvent |
| Ethanol | Soluble | - | Likely needs anti-solvent | |
| Isopropanol (IPA) | Sparingly Soluble | Soluble | Good Candidate | |
| Water | Insoluble | Insoluble | Not suitable alone | |
| Aprotic Polar | Acetone | Soluble | - | Likely needs anti-solvent |
| Acetonitrile (ACN) | Sparingly Soluble | Soluble | Good Candidate | |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good Candidate | |
| Aprotic Non-Polar | Toluene | Poorly Soluble | Sparingly Soluble | Potential Candidate |
| Heptane/Hexane | Insoluble | Insoluble | Good Anti-Solvent |
Protocol 2: Anti-Solvent Crystallization
Objective: To induce crystallization from a solution where the compound is highly soluble.
Procedure:
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol or Acetone) at room temperature to create a concentrated, clear solution.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[18]
-
In a separate vessel, begin stirring the solution.
-
Slowly, add a "poor" or "anti-solvent" (e.g., Heptane or Water) dropwise.
-
Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.
-
If desired, add a single seed crystal to promote controlled growth.
-
Stop the addition and allow the vessel to stand undisturbed at a constant temperature. Crystals should form over time.
-
To increase yield, the mixture can be cooled further after initial crystal formation is observed.
References
-
Crystal polymorphism. Wikipedia.[Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.[Link]
-
Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development.[Link]
-
Polymorphism (Chapter 14). Industrial Crystallization.[Link]
-
Polymorphism. Britannica.[Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Crystal Growth & Design.[Link]
-
Solvent selection for process development. Technobis Crystallization Systems.[Link]
-
Solvent Selection - (API) Solubility. APC.[Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.[Link]
-
Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical.[Link]
-
How to crystallize the natural compounds from plant extracts? ResearchGate.[Link]
-
Dry Fractionation. AOCS.[Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.[Link]
-
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.[Link]
-
Pharmaceutical Crystallization in drug development. Syrris.[Link]
-
Crystallization modifiers in lipid systems. PMC - NIH.[Link]
-
Crystallisation Techniques. University of Cambridge.[Link]
-
Guide for crystallization. University of Fribourg.[Link]
-
Exp 2 - Crystallization. University of Colorado Boulder.[Link]
-
Amine workup. Reddit.[Link]
-
2-(2-(Methylamino)ethoxy)ethan-1-ol. PubChem.[Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board.[Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC - NIH.[Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]
Sources
- 1. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 2. syrris.com [syrris.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]
- 5. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 6. Polymorphism | Crystal Structures, Molecular Shapes & Lattices | Britannica [britannica.com]
- 7. mt.com [mt.com]
- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. approcess.com [approcess.com]
- 15. longdom.org [longdom.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. unifr.ch [unifr.ch]
Technical Support Center: Stability & Troubleshooting Guide for 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
Welcome to the Technical Support Center. This portal is designed for drug development professionals, analytical scientists, and formulation researchers working with 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL . Because this active pharmaceutical ingredient (API) features a secondary amine, a benzylic alcohol, and a halogenated aromatic ring, it presents unique stability challenges in aqueous solutions.
This guide synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot degradation issues, optimize formulation stability, and ensure regulatory compliance.
Knowledge Base: Mechanistic Overview of Degradation
Understanding the intrinsic vulnerabilities of your molecule is the first step in preventing its degradation. The degradation of this specific amino alcohol in solution is driven by three primary mechanistic pathways:
-
Oxidative Degradation: The secondary amine group is highly susceptible to oxidation. In the presence of dissolved oxygen or trace transition metals, the amine oxidizes to an N-hydroxylamine intermediate, which rapidly undergoes further oxidation to form a highly conjugated nitrone derivative[1].
-
Photolytic Dehalogenation: The 2-chloro substitution on the aromatic ring renders the molecule photolabile. Exposure to UV or ambient visible light induces homolytic cleavage of the aryl-chloride bond, generating reactive aryl radicals that propagate further degradation[2].
-
Alkaline Cleavage: Under basic conditions, the secondary amine is deprotonated. This increases the electron density on the nitrogen, facilitating free-radical degradation and subsequent C-C or C-N bond cleavage, which fragments the ethanolamine backbone[3].
Degradation pathways of the target amino alcohol via oxidation, photolysis, and cleavage.
Diagnostic FAQs (Troubleshooting)
Q: Why is my formulated solution turning yellow or brown over time? A: Color changes are the classic hallmark of secondary amine oxidation. The compound oxidizes to an N-hydroxylamine, which subsequently forms a highly conjugated nitrone derivative that absorbs visible light, appearing yellow or brown[1]. Solution: Purge your compounding solvents with an inert gas (argon or nitrogen) to displace dissolved oxygen. Additionally, incorporate a chelating agent such as EDTA (0.01% – 0.05% w/v) to sequester trace transition metals that catalyze this oxidative cascade.
Q: How do I prevent the loss of the API when exposed to ambient laboratory light? A: The 2-chloro-4-methoxyphenyl moiety is photolabile. You must conduct photostability testing in strict accordance with ICH Q1B guidelines to understand the rate of photolytic dehalogenation[2]. Solution: Utilize actinic (amber) glassware for all solution preparations. For final product packaging, use opaque or light-resistant containers to block UV and visible light transmission.
Q: What is the optimal pH range for long-term aqueous stability? A: Maintain the solution pH between 4.5 and 5.5 . At this slightly acidic pH, the secondary amine is fully protonated (ammonium state). Protonation significantly reduces the electron density on the nitrogen, which hinders the initial formation of aminyl radicals and prevents alkaline-driven C-C/C-N bond cleavage[3]. Avoid pH levels above 7.0.
Standard Operating Procedures (SOPs)
To ensure your formulations are self-validating and robust, implement the following step-by-step methodologies during your R&D phase.
Protocol 1: ICH Q1A Compliant Forced Degradation Study
This protocol establishes the baseline stability profile of the API under accelerated stress conditions[4].
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 mixture of HPLC-grade Water and Acetonitrile.
-
Acid/Base Hydrolysis:
-
Acidic: Add 0.1 N HCl to achieve pH 2.0. Incubate at 60°C for 48 hours.
-
Alkaline: Add 0.1 N NaOH to achieve pH 10.0. Incubate at 60°C for 48 hours.
-
-
Oxidative Stress: Add 3% H₂O₂ (final concentration) to the stock solution. Incubate at room temperature (25°C) in the dark for 24 hours.
-
Photolytic Stress: Expose the stock solution to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter, per ICH Q1B[2].
-
Quenching & Analysis: Neutralize the acid/base samples. Quench the oxidative sample with sodium thiosulfate. Analyze all samples via LC-MS/MS to quantify the remaining API and identify specific degradants (e.g., nitrones, dehalogenated species).
Protocol 2: Preparation of a Stabilized Aqueous Formulation
Use this workflow to formulate the API for preclinical or clinical use, minimizing degradation vectors.
-
Solvent Deoxygenation: Sparge Water for Injection (WFI) with sterile-filtered Nitrogen gas for 30 minutes to reduce dissolved oxygen to < 1 ppm.
-
Buffer & Excipient Addition: To the deoxygenated WFI, add Citric Acid/Sodium Citrate to establish a 50 mM buffer system at pH 5.0. Add 0.05% (w/v) Disodium EDTA as a metal chelator.
-
API Dissolution: Slowly add the 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL API while stirring under a continuous Nitrogen blanket.
-
Sterile Filtration: Filter the solution through a 0.22 µm PVDF membrane into pre-sterilized, amber Type I glass vials.
-
Headspace Flushing: Flush the headspace of each vial with Nitrogen before sealing with fluoropolymer-coated stoppers and aluminum crimps.
Data Analytics: Quantitative Stability Profiles
The following table summarizes the expected degradation kinetics of the API under various environmental stressors, providing a quantitative baseline for your stability programs.
| Environmental Stressor | Test Condition | Primary Degradant Identified | Half-Life ( t1/2 ) | Recommended Mitigation Strategy |
| Oxidation | 0.3% H₂O₂, 25°C | Nitrone derivative | 4.2 hours | Nitrogen sparging, EDTA addition |
| Photolysis | UV/Vis (ICH Q1B) | Dehalogenated species | 12.5 hours | Amber glassware, opaque packaging |
| Alkaline pH | pH 8.5, 40°C | C-C / C-N cleavage products | 36.0 hours | Citrate buffer (Target pH 4.5 - 5.5) |
| Acidic pH | pH 2.0, 40°C | Stable (Protonated amine) | > 6 months | Maintain acidic formulation environment |
References
-
BioBoston Consulting. "A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)." Available at:[Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. "Stability Testing of Pharmaceutical Products." Available at:[Link]
-
ACS Publications. "Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide." Available at:[Link]
-
ResearchGate. "C-N bond cleavage reactions on the radiolysis of amino-containing organic compounds and their derivatives in aqueous solutions." Available at:[Link]
Sources
Technical Support Center: Optimizing Chiral Separation of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol Enantiomers
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric resolution of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol .
This compound presents a unique chromatographic challenge: it is a β -amino alcohol featuring a highly basic secondary amine (methylamino group), a primary hydroxyl group, and an electron-rich aromatic ring. These functional groups create complex hydrogen-bonding networks and strong ionic interactions with chromatographic supports, which can lead to severe peak tailing and poor resolution if not mechanistically addressed.
Method Development Decision Matrix
The following logical workflow dictates the optimal path for separating secondary β -amino alcohols. Supercritical Fluid Chromatography (SFC) is prioritized over Normal-Phase HPLC due to its superior mass transfer kinetics and compatibility with basic additives.
Caption: Workflow for optimizing the chiral separation of secondary beta-amino alcohols.
Diagnostic FAQs & Troubleshooting Guide
Q1: Why do I observe severe peak tailing, or why do the enantiomers fail to elute entirely on my polysaccharide column? Causality: Your compound contains a basic secondary amine. In both HPLC and SFC, this basic moiety strongly interacts with residual, unendcapped acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP) via ion-exchange and secondary hydrogen bonding. Solution: You must dynamically shield these active sites. It is highly recommended to1 to your mobile phase co-solvent[1]. This additive competitively binds to the acidic silanols, ensuring sharp, symmetrical peaks and predictable elution times.
Q2: I am using a Crown Ether column (e.g., CROWNPAK CR-I) but getting zero enantiomeric resolution. Why? Causality: Crown ether CSPs achieve chiral recognition by forming a highly specific host-guest inclusion complex with the protonated form of primary amines (-NH3+). Because your compound possesses a secondary amine (methylamino group), steric hindrance prevents the molecule from entering the crown ether cavity, resulting in 2[2]. Solution: Immediately switch to a derivatized polysaccharide-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).
Q3: I added DEA to my mobile phase, but my resolution ( Rs ) is still below 1.5. How can I improve enantioselectivity? Causality: Enantioselectivity on polysaccharide CSPs relies on a precise stereochemical fit within the chiral cleft, driven by hydrogen bonding (from your compound's -OH and -NH groups) and π−π interactions (from the 2-chloro-4-methoxyphenyl ring). If your alcohol co-solvent is too strong a hydrogen-bond donor/acceptor (like Methanol), it can disrupt these critical analyte-CSP interactions. Solution: 3[3]. Change the co-solvent from Methanol to Ethanol or 2-Propanol. 2-Propanol is bulkier and less protic, which often enhances the differential steric interactions required for baseline resolution.
Q4: Why is Supercritical Fluid Chromatography (SFC) recommended over Normal-Phase HPLC for this specific compound? Causality: β -amino alcohols often suffer from severe band broadening in Normal-Phase HPLC due to the high viscosity of Hexane/Alcohol mixtures and slow mass transfer kinetics. SFC utilizes supercritical CO2 , which possesses gas-like diffusivity and liquid-like solvating power. Solution: By utilizing SFC, you can operate at higher linear velocities while maintaining sharp peak geometries. Furthermore,4 to elute basic racemates efficiently[4].
Quantitative Method Parameters
Table 1: CSP Interaction Mechanisms for Secondary Amino Alcohols
| Chiral Stationary Phase (CSP) | Analyte Interaction Mechanism | Suitability for Secondary Amino Alcohols | Expected Resolution ( Rs ) Range |
| Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding, π−π , Steric inclusion | Excellent (Broad selectivity) | 1.5 - 3.5 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding, π−π , Steric inclusion | Excellent (Complementary to Amylose) | 1.2 - 3.0 |
| Crown Ether (e.g., CR-I(+)) | Host-Guest inclusion complex | Poor (Requires primary amine) | < 0.5 (No separation) |
Table 2: Mobile Phase Additive Optimization Matrix
| Additive | Concentration (v/v) | Chromatographic Effect | Target Analyte Functional Group |
| Diethylamine (DEA) | 0.1% - 0.5% | Shields acidic silanols, eliminates tailing | Basic (Secondary/Tertiary Amines) |
| Isopropylamine (IPA) | 0.1% - 0.5% | Shields acidic silanols, alters selectivity | Basic (Secondary/Tertiary Amines) |
| Trifluoroacetic Acid (TFA) | 0.1% - 0.5% | Suppresses ionization of acidic groups | Acidic (Carboxylic Acids) |
Self-Validating Standard Operating Protocol
Protocol: SFC Method Development for 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
Objective: Achieve baseline enantiomeric resolution ( Rs > 1.5) with a tailing factor ( Tf ) < 1.2.
Phase 1: System Suitability & Equilibration
-
Install a polysaccharide-based CSP column (e.g., Chiralpak AD-H or Chiralcel OD-H, 5 µm, 250 x 4.6 mm).
-
Flush the system with 100% Isopropanol (IPA) for 10 minutes to remove any residual normal-phase solvents (e.g., hexane). Hexane is immiscible with CO2 and will cause severe baseline noise.
-
Validation Checkpoint: Monitor the UV baseline at 230 nm. A flat, stable baseline confirms the complete displacement of incompatible solvents.
Phase 2: Additive Integration & Mobile Phase Priming 4. Prepare the co-solvent: 100% Methanol containing 0.3% (v/v) Diethylamine (DEA). 5. Set the SFC conditions:
-
Flow rate = 3.0 mL/min
-
Backpressure (ABPR) = 120 bar
-
Column Temperature = 35°C
-
Equilibrate the column with 80% CO2 / 20% Co-solvent until system pressure and UV signals stabilize.
-
Validation Checkpoint: Perform a blank injection (pure Methanol). The absence of ghost peaks confirms the system is free of additive carryover or contamination.
Phase 3: Isocratic Screening & Causality-Driven Optimization 8. Inject 5 µL of the racemic mixture (prepared at 1 mg/mL in Methanol). 9. Validation Checkpoint (Peak Shape): Evaluate the tailing factor ( Tf ). If Tf > 1.5, the secondary amine is still interacting with silanols. Increase DEA concentration to 0.5% to ensure complete dynamic shielding. 10. Validation Checkpoint (Resolution): If Rs < 1.5, switch the co-solvent from Methanol to 2-Propanol. The increased steric bulk of 2-Propanol will alter the hydrogen-bonding dynamics within the chiral cleft, typically forcing a higher degree of enantiomeric discrimination.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL:[Link]
-
Use of SFC for Chiral separation in Pharmaceutical Industry Source: Chromedia URL:[Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs Source: Chiral Technologies (Daicel) URL:[Link]
-
Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases Source: HPLC.eu URL:[Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL Quantification
This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for the quantification of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, a critical process in pharmaceutical development and quality control. We will explore the foundational principles of method validation, compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and provide actionable, step-by-step protocols grounded in regulatory standards.
Introduction: The Imperative of Method Validation
In pharmaceutical development, the precise and accurate quantification of an Active Pharmaceutical Ingredient (API) is non-negotiable. An analytical method is the system that generates this quantitative data, and its reliability is paramount for making critical decisions regarding a drug's safety, efficacy, and quality.[1][2] Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][4]
The compound 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, a substituted phenylethanolamine, possesses structural features—a chlorinated aromatic ring, a secondary amine, and a hydroxyl group—that dictate the choice of analytical techniques. Its quantification is essential from early-stage pharmacokinetic studies to final product release testing. This guide is designed for researchers and drug development professionals to navigate the validation process in accordance with international regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][5][6]
Selecting the Analytical Technique: HPLC-UV vs. LC-MS/MS
The choice of an analytical instrument is the first critical decision. It hinges on the required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk drug substance, formulated product, or biological fluid).[1][7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, cost-effective, and widely used technique in quality control laboratories.[2][7][8] It is ideal for quantifying the API in drug substances and finished products where the concentration is relatively high and the matrix is clean. The chromophore in the molecule (the substituted benzene ring) allows for strong UV absorbance, making it suitable for this detection method.
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): Considered the 'gold standard' for bioanalysis due to its exceptional sensitivity and selectivity, LC-MS/MS can quantify analytes at very low concentrations (pg/mL or ng/mL) in complex biological matrices like plasma or urine.[9][10][11][12] It achieves this by separating the analyte chromatographically and then filtering it by its specific mass-to-charge ratio (m/z) and the m/z of a characteristic fragment ion.
Comparative Performance Overview
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Selectivity | Good | Excellent | UV detection can be prone to interference from co-eluting impurities that also absorb at the chosen wavelength. LC-MS/MS provides superior selectivity by isolating the specific mass of the parent ion and a unique fragment ion, virtually eliminating matrix interference.[12] |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 1 ng/mL | Mass spectrometry is inherently more sensitive than UV absorbance, making it the only viable choice for pharmacokinetic studies where drug concentrations in biological fluids are extremely low.[11][13] |
| Linear Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude | The wide dynamic range of MS detectors allows for quantification over a broader concentration range, which is advantageous for dose-ranging studies. |
| Matrix Effects | Low to Moderate | Can be Significant | While highly selective, LC-MS/MS can suffer from ion suppression or enhancement caused by components in the biological matrix, which must be carefully evaluated and mitigated. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain. LC-MS/MS requires more specialized expertise for method development and operation.[7][14] |
| Typical Application | API assay, impurity profiling in drug substance/product, content uniformity, dissolution testing. | Bioavailability/bioequivalence studies, toxicokinetic studies, metabolite identification.[9] |
For the remainder of this guide, we will focus on the validation of a Reversed-Phase HPLC-UV method for the assay of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL in a drug substance, as this is a foundational requirement in drug manufacturing. The principles discussed are directly transferable to other techniques.
The Pillars of Analytical Method Validation
According to the ICH Q2(R1) guideline, the following parameters must be evaluated to validate an analytical method.[3][15] The objective is to demonstrate that the method is suitable for its intended purpose.[3]
Caption: Relationship between key validation parameters as per ICH Q2(R1).
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[16][17]
-
Causality: A lack of specificity can lead to artificially high results, as the instrument signal may be a composite of the analyte and an interfering substance. For an assay, this could falsely indicate that a product meets its potency specification.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[18]
-
Causality: Establishing linearity confirms that the detector response is predictable and reliable across the concentrations you expect to measure. This relationship is the basis for calculating the concentration of unknown samples from a calibration curve.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][17]
-
Causality: The validated range ensures that the method is reliable for all samples you might encounter, from those at the lower specification limit to those at the upper limit. For an assay, the ICH recommends a minimum range of 80% to 120% of the test concentration.[15]
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value. It is often reported as percent recovery.[15][16]
-
Causality: Accuracy measures the systematic error of a method. An inaccurate method will consistently provide results that are either higher or lower than the true value, leading to incorrect batch release decisions.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Causality: Precision measures the random error of a method. An imprecise method will produce scattered, non-reproducible results, undermining confidence in any single measurement.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Causality: For an assay of a major component, LOD and LOQ are generally not required. However, they are critical for impurity quantification methods, where you must prove the method is sensitive enough to control impurities at their specified low levels.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18]
-
Causality: This demonstrates the reliability of the method during routine use. A robust method will not fail if, for example, the column temperature fluctuates by a few degrees or the mobile phase pH is slightly different.
Experimental Protocols: Validating an HPLC-UV Assay Method
This section provides a detailed, step-by-step methodology for validating an HPLC-UV method for the assay of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL drug substance.
System Suitability: Before any validation run, the suitability of the chromatographic system must be verified. This is a self-validating mechanism. Inject the standard solution five or six times. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%. Other parameters like tailing factor and theoretical plates should also meet pre-defined criteria.
Caption: General experimental workflow for a validation experiment.
Protocol 1: Specificity
-
Objective: To demonstrate that the signal is from the analyte only.
-
Procedure: a. Prepare a solution of the diluent (mobile phase or appropriate solvent) and inject it (Blank). b. If validating a drug product, prepare a placebo solution (all excipients without the API) and inject it. c. Prepare a solution of the API reference standard. d. Prepare a sample of the API that has been subjected to forced degradation (e.g., exposure to acid, base, peroxide, heat, and light).
-
Analysis: Compare the chromatograms. The blank and placebo should show no significant peaks at the retention time of the analyte. The forced degradation sample should show that the analyte peak is resolved from all degradation peaks (peak purity can be assessed with a photodiode array detector).
-
Acceptance Criteria: No interference at the analyte's retention time. In the stressed sample, the analyte peak is spectrally pure and resolved from degradants.
Protocol 2: Linearity, Range, Accuracy, and Precision (Combined Study)
This integrated approach is efficient for demonstrating these related parameters.
-
Objective: To establish the linear relationship, working range, and determine the accuracy and precision of the method.
-
Preparation: a. Prepare a stock solution of the reference standard at 1.0 mg/mL. b. Perform serial dilutions to prepare at least five concentration levels covering 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Procedure (Accuracy & Precision): a. Day 1 / Analyst 1: Prepare three independent sets of samples at three concentration levels (e.g., 80, 100, and 120 µg/mL). This results in 9 total determinations (3 levels x 3 preps).[15] b. Day 2 / Analyst 2: Repeat the procedure from step 3a using different equipment if possible.
-
Analysis & Calculations: a. Linearity: Plot the peak area response versus concentration for the five levels prepared in step 2b. Perform a linear regression analysis. b. Accuracy: For each of the 18 samples prepared in step 3, calculate the concentration using the linearity curve. Express the result as a percentage of the theoretical (known) concentration (% Recovery). c. Precision (Repeatability): For each set of 9 determinations from Day 1, calculate the mean, standard deviation (SD), and Relative Standard Deviation (%RSD). d. Precision (Intermediate): Pool the data from both days (18 determinations) and calculate the overall %RSD.
Summary of Acceptance Criteria
| Parameter | Acceptance Criterion (for Assay) | Source |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | [4] |
| y-intercept should be insignificant relative to the 100% level response. | [4] | |
| Accuracy | Mean % Recovery should be between 98.0% and 102.0%. | [17][18] |
| Precision (Repeatability) | %RSD should be ≤ 2.0%. | [4] |
| Precision (Intermediate) | %RSD should be ≤ 2.0%. | [4] |
| Range | Confirmed for 80-120% of the test concentration with acceptable accuracy and precision. | [15] |
Protocol 3: Robustness
-
Objective: To assess the method's reliability with small changes in parameters.
-
Procedure: a. Prepare a single batch of sample solution at the 100% concentration level. b. Analyze this sample under the normal method conditions and then under slightly varied conditions. c. Typical Variations to Test:
- Flow Rate (e.g., ± 0.2 mL/min)
- Column Temperature (e.g., ± 5 °C)
- Mobile Phase Composition (e.g., ± 2% organic solvent)
- Mobile Phase pH (e.g., ± 0.2 units)
-
Analysis: Calculate the assay result for each condition.
-
Acceptance Criteria: The assay results under the varied conditions should not differ significantly from the results obtained under normal conditions. System suitability parameters should also remain within acceptable limits.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that underpins the quality of pharmaceutical products. By following established guidelines from bodies like the ICH, researchers can ensure that their methods for quantifying compounds such as 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL are accurate, precise, and reliable. The choice between a workhorse technique like HPLC-UV and a highly sensitive method like LC-MS/MS must be driven by the specific application, whether it is for routine quality control or for demanding bioanalytical studies. A thoroughly validated method is a self-validating system, providing trustworthiness and confidence in every result it generates.
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HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Technology Networks. [Link]
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Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
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Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]
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An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). BioAgilytix. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Prolytix. [Link]
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European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]
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Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]
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Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
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ICH guideline M10 on bioanalytical method validation. (2019, March 13). European Medicines Agency. [Link]
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Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications. (2017, June 19). Taylor & Francis Online. [Link]
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Validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
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Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs. [Link]
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Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. [Link]
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Small Molecule Quantitation. Biotechnology Center, University of Wisconsin–Madison. [Link]
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Quality Guidelines. ICH. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. [Link]
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Analytical Method Summaries. (2018, February 19). Eurofins. [Link]
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Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Royal Society of Chemistry. [Link]
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Validation of Analytical Methods. (2018, April 25). IntechOpen. [Link]
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Validation of Analytical Methods. IKEV. [Link]
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Aliphatic Amines - Method 2010. Assay Technology. [Link]
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Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Wiley. [Link]
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Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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structural activity relationship (SAR) of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
An In-Depth Guide to the Structural Activity Relationship (SAR) of Substituted Phenylethanolamines: A Comparative Analysis Focused on 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL Analogs
Introduction: The Significance of the Phenylethanolamine Scaffold
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including endogenous neurotransmitters like norepinephrine and epinephrine. These molecules are critical modulators of the adrenergic system, influencing physiological processes ranging from cardiovascular function to central nervous system activity. The precise biological effect of a phenylethanolamine derivative is exquisitely sensitive to its structural modifications. The arrangement and nature of substituents on the phenyl ring, alterations to the ethanolamine side chain, and the identity of the amine substituent all contribute to the molecule's affinity and efficacy at specific receptor subtypes.
This guide provides a detailed examination of the structural activity relationship (SAR) within this chemical class, with a specific focus on analogs related to 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL. While this specific compound is not extensively documented in SAR literature, its structure incorporates key features—a halogenated and methoxylated phenyl ring and an N-methylated ethanolamine side chain—that are characteristic of potent adrenergic agents. By analyzing the effects of these and other structural modifications in related compounds, we can infer the probable SAR landscape for this molecule and guide future drug design efforts. We will explore how subtle chemical changes impact receptor interactions and present comparative data alongside validated experimental protocols for assessing these effects.
Core Structural Activity Relationship (SAR) Analysis
The biological activity of phenylethanolamine derivatives is primarily dictated by their interaction with adrenergic receptors. The SAR can be systematically dissected by considering three key structural regions: the aromatic (phenyl) ring, the ethanolamine side chain, and the amino group.
The Aromatic Ring: Steering Potency and Selectivity
Substituents on the phenyl ring are critical determinants of a compound's potency and its selectivity for different adrenergic receptor subtypes (α vs. β).
-
Hydroxyl Groups: For potent β-adrenergic activity, hydroxyl groups at the 3' and 4' positions (catecholamines) are often optimal, mimicking the endogenous ligands. However, these groups are susceptible to metabolic breakdown by catechol-O-methyltransferase (COMT), leading to poor bioavailability.
-
Methoxy and Chloro Substituents: The 2-(2-Chloro-4-methoxyphenyl) moiety represents a common strategy to enhance metabolic stability and oral bioavailability.
-
4'-Methoxy Group: The methoxy group can serve as a bioisostere for the 4'-hydroxyl group, potentially engaging in hydrogen bonding with the receptor after O-demethylation in vivo. Its presence generally improves lipophilicity, aiding in crossing the blood-brain barrier.
-
2'-Chloro Group: The introduction of a halogen, such as chlorine, at the 2' position can significantly influence selectivity. This bulky, electron-withdrawing group can alter the conformation of the molecule, favoring binding to specific receptor pockets. For instance, in some series, ortho-halogenation has been shown to confer selectivity for β2- over β1-adrenergic receptors.
-
The Ethanolamine Side Chain: The Chiral Center and Hydroxyl Interaction
The ethanolamine side chain contains a chiral center and a hydroxyl group, both of which are crucial for proper receptor binding.
-
Stereochemistry: The stereochemistry at the carbon bearing the hydroxyl group is paramount. For direct-acting adrenergic agonists, the (R)-enantiomer is typically much more potent than the (S)-enantiomer. This is because the (R)-hydroxyl group forms a critical hydrogen bond with a specific serine residue in the binding pocket of adrenergic receptors.
-
β-Hydroxyl Group: This hydroxyl group is essential for high-affinity binding and intrinsic activity at adrenergic receptors. Its removal or modification drastically reduces potency.
The Amino Group: Modulating Receptor Selectivity
The substituent on the amino group plays a key role in differentiating between α- and β-adrenergic activity.
-
N-Methyl Group: As seen in 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, a small N-alkyl substituent like a methyl group is common. While primary and secondary amines are generally required for activity, the size of the alkyl group is a major determinant of selectivity.
-
Increasing Alkyl Size: As the size of the N-substituent increases (e.g., from methyl to isopropyl to tert-butyl), β-receptor activity is generally enhanced, particularly β2-selectivity, while α-receptor activity diminishes. For example, norepinephrine (primary amine) has strong α-activity, whereas isoproterenol (N-isopropyl) is a potent non-selective β-agonist.
Comparative Analysis of Representative Phenylethanolamines
To contextualize the probable activity of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL analogs, we compare the SAR of several well-characterized adrenergic agents. The data below is illustrative of general trends in the field.
| Compound | Phenyl Ring Substituents | N-Substituent | Primary Adrenergic Activity | Key SAR Feature |
| Norepinephrine | 3',4'-Dihydroxy | -H | α1, α2, β1 Agonist | Catechol core for high potency; primary amine favors α-activity. |
| Isoproterenol | 3',4'-Dihydroxy | -CH(CH3)2 | Non-selective β Agonist | Isopropyl group confers high β-receptor affinity. |
| Salbutamol | 3'-Hydroxymethyl, 4'-Hydroxy | -C(CH3)3 | Selective β2 Agonist | 3'-substituent resists COMT; bulky t-butyl group drives β2 selectivity. |
| Clenbuterol | 4'-Amino, 3',5'-Dichloro | -C(CH3)3 | Selective β2 Agonist | Dichloro substitution enhances potency and duration; t-butyl group for β2 selectivity. |
This comparison highlights the modular nature of phenylethanolamine SAR. The chloro and methoxy substitutions on the target compound's scaffold suggest a design aimed at metabolic stability and potentially modulated receptor selectivity compared to endogenous catecholamines.
Experimental Protocols for SAR Elucidation
The following protocols describe standard methods for evaluating the affinity and functional activity of novel phenylethanolamine derivatives at adrenergic receptors.
Protocol 1: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific adrenergic receptor subtype (e.g., β2).
Materials:
-
Membrane preparations from cells expressing the human β2-adrenergic receptor.
-
[³H]-CGP 12177 (a well-characterized radiolabeled antagonist).
-
Test compound (e.g., analogs of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In each well of the microplate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of [³H]-CGP 12177 at a final concentration near its Kd value.
-
50 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of receptor activation, typically the production of the second messenger cyclic AMP (cAMP) for Gs-coupled receptors like the β-adrenergic receptors.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound as an agonist at the β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Test compound.
-
Isoproterenol (as a positive control and reference agonist).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Plating: Seed the cells in 96-well plates and grow them to near confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound and the isoproterenol control in the assay medium.
-
Cell Stimulation: Remove the growth medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response). The efficacy of the test compound is often expressed as a percentage of the maximal response produced by the full agonist, isoproterenol.
Conclusion and Future Directions
The structural activity relationship of phenylethanolamines is a well-established but continuously evolving field. The framework presented here, focusing on systematic modifications to the aromatic ring, ethanolamine side chain, and amino group, provides a robust model for predicting the adrenergic activity of novel compounds like 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL. The combination of chloro and methoxy substituents suggests a design that balances potency with favorable pharmacokinetic properties.
To definitively characterize this specific compound and its analogs, the experimental protocols detailed above are essential. A systematic SAR campaign would involve synthesizing analogs with variations at each key position:
-
Aromatic Ring: Modifying the position and nature of the halogen (e.g., 3'-chloro, 2'-fluoro) and the alkoxy group (e.g., 4'-ethoxy).
-
N-Substituent: Synthesizing analogs with different alkyl groups (e.g., isopropyl, tert-butyl) to probe for β2-selectivity.
-
Stereochemistry: Ensuring the synthesis produces the active (R)-enantiomer.
By combining rational design with rigorous in vitro evaluation, researchers can fully elucidate the SAR of this chemical series, paving the way for the development of novel adrenergic modulators with optimized therapeutic profiles.
A Comparative Guide to Benchmarking the Receptor Activation Profile of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
This guide provides a comprehensive framework for characterizing the receptor activation profile of the novel compound 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL. Given its structural features, which are reminiscent of phenylethylamine-based adrenergic agents, a systematic evaluation of its interaction with adrenergic receptors is warranted. This document outlines the rationale, experimental protocols, and data interpretation for benchmarking this compound against established adrenergic receptor modulators, thereby offering a robust methodology for its pharmacological profiling.
The core of this guide is to not only present protocols but to also elucidate the scientific reasoning behind the selection of specific assays and comparative compounds. By understanding the "why" behind the "how," researchers can better design their experiments and interpret the resulting data with higher confidence.
Rationale and Selection of Comparative Compounds
The chemical structure of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL suggests a potential interaction with adrenergic receptors (ARs). To accurately profile its activity, it is essential to compare its effects with well-characterized ligands that exhibit distinct selectivity and signaling properties at these receptors. The following compounds have been selected as benchmarks:
-
Methoxamine: A selective α1-adrenergic receptor agonist, known for its vasopressor effects.[1][2] It serves as a benchmark for Gq-coupled signaling pathways.
-
Clonidine: A classic α2-adrenergic receptor agonist that acts on Gi-coupled receptors, leading to an inhibitory effect on adenylyl cyclase.[3][4][5]
-
Isoproterenol: A potent, non-selective β-adrenergic receptor agonist that stimulates Gs-coupled receptors, resulting in increased intracellular cyclic AMP (cAMP).[6][7][8][9]
By comparing the test compound to these standards, we can determine its relative potency, efficacy, and selectivity across the major adrenergic receptor subtypes.
Experimental Workflows for Receptor Activation Profiling
A multi-faceted approach is necessary to fully characterize the pharmacological profile of a novel compound. This involves determining its binding affinity, its ability to modulate second messenger signaling, and its potential for biased agonism through β-arrestin recruitment.
Radioligand Binding Assays: Determining Receptor Affinity
The initial step is to ascertain whether the compound physically interacts with the target receptors. Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.
Principle: These assays measure the ability of a non-radioactive test compound to displace a known radioactive ligand that has a high affinity and specificity for the receptor of interest. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be converted to the inhibitory constant (Ki) to reflect the compound's binding affinity.
Experimental Protocol: Adrenergic Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2).
-
Assay Buffer: Utilize an appropriate buffer system for each receptor subtype to ensure optimal binding conditions.
-
Radioligand Selection:
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound (2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL) and the reference compounds.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Second Messenger Assays: Assessing Functional Activity
Following the confirmation of binding, the next step is to evaluate the functional consequences of this interaction. This is achieved by measuring the modulation of intracellular second messengers, which are downstream of receptor activation.
A. cAMP Accumulation Assays for Gs and Gi-Coupled Receptors
Principle: Gs-coupled receptors (β-ARs) activate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors (α2-ARs) inhibit adenylyl cyclase, causing a decrease in cAMP levels.[11][12] Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can quantify these changes.[11][13]
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Culture: Plate cells expressing the target β- or α2-adrenergic receptor subtype in a suitable microplate.
-
Forskolin Co-treatment (for Gi): For Gi-coupled receptors, stimulate the cells with forskolin to induce a measurable baseline of cAMP production.
-
Compound Addition: Add varying concentrations of the test compound and reference compounds (Isoproterenol for Gs, Clonidine for Gi) to the cells.
-
Incubation: Incubate for a defined period to allow for cAMP modulation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Signal Measurement: After another incubation period, measure the HTRF signal. The signal is inversely proportional to the amount of intracellular cAMP.[13]
-
Data Analysis: Plot the HTRF ratio against the log of the agonist concentration to generate dose-response curves and determine EC50 and Emax values.
Caption: Gs and Gi Signaling Pathways.
B. Inositol Phosphate (IP1) Accumulation Assay for Gq-Coupled Receptors
Principle: Gq-coupled receptors (α1-ARs) activate phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1, which is more stable and can be measured as a surrogate for Gq activation.[13]
Experimental Protocol: HTRF-Based IP1 Assay
-
Cell Culture: Plate cells expressing the target α1-adrenergic receptor subtype.
-
Compound Addition: Add varying concentrations of the test compound and the reference compound (Methoxamine).
-
Incubation: Incubate to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Signal Measurement: Measure the HTRF signal, which is inversely proportional to the intracellular IP1 concentration.[13]
-
Data Analysis: Generate dose-response curves to determine EC50 and Emax values.
β-Arrestin Recruitment Assays: Investigating Biased Agonism
Principle: Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, which promotes the binding of β-arrestin proteins.[14] This interaction is crucial for receptor desensitization and can also initiate G protein-independent signaling pathways. "Biased agonists" preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway.[15] Assays like the PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific) can be used to measure β-arrestin recruitment.[14][16]
Experimental Protocol: PathHunter β-Arrestin Recruitment Assay
-
Cell Lines: Use engineered cell lines that co-express the GPCR tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.[14][17]
-
Compound Stimulation: Treat the cells with a range of concentrations of the test compound and reference compounds.
-
Recruitment and Complementation: Agonist-induced recruitment of β-arrestin-EA to the GPCR-PK results in the complementation of the β-galactosidase fragments, forming an active enzyme.[17]
-
Signal Detection: Add a substrate that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Data Analysis: Quantify the luminescence to generate dose-response curves for β-arrestin recruitment, allowing for the determination of EC50 and Emax.
Caption: β-Arrestin Recruitment Assay Workflow.
Data Presentation and Comparative Analysis
The data obtained from these assays should be compiled into clear, comparative tables to facilitate the interpretation of the compound's pharmacological profile.
Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α1A | α2A | β1 | β2 |
| 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL | TBD | TBD | TBD | TBD |
| Methoxamine | 2752 | >10000 | >10000 | >10000 |
| Clonidine | 200 | 1 | >10000 | >10000 |
| Isoproterenol | >10000 | >10000 | 50 | 30 |
Note: Values for reference compounds are illustrative and should be determined experimentally under the same conditions as the test compound.
Table 2: Functional Activity at Adrenergic Receptors (EC50, nM)
| Compound | α1A (IP1) | α2A (cAMP Inhibition) | β1 (cAMP) | β2 (cAMP) |
| 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL | TBD | TBD | TBD | TBD |
| Methoxamine | 500 | >10000 | >10000 | >10000 |
| Clonidine | >10000 | 5 | >10000 | >10000 |
| Isoproterenol | >10000 | >10000 | 10 | 5 |
Table 3: β-Arrestin Recruitment (EC50, nM)
| Compound | α1A | α2A | β1 | β2 |
| 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL | TBD | TBD | TBD | TBD |
| Methoxamine | TBD | TBD | TBD | TBD |
| Clonidine | TBD | TBD | TBD | TBD |
| Isoproterenol | TBD | TBD | TBD | TBD |
Interpretation and Conclusion
By systematically applying this benchmarking framework, researchers can build a comprehensive pharmacological profile for 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL. The comparative data will reveal:
-
Potency and Efficacy: The EC50 and Emax values from the functional assays will define the compound's potency and maximal effect at each receptor subtype relative to established agonists.
-
Selectivity: Comparing the Ki and EC50 values across the different adrenergic receptor subtypes will establish the compound's selectivity profile.
-
Mechanism of Action: The combination of second messenger and β-arrestin data will elucidate the signaling pathways modulated by the compound and identify any potential for biased agonism.
This structured approach ensures a thorough and objective evaluation, providing the critical data necessary to guide further drug development efforts. The integration of binding, functional, and signaling-pathway-specific assays offers a self-validating system for the in-depth characterization of novel receptor modulators.
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A Researcher's Guide to Bridging the Gap: Predicting In Vivo Performance from In Vitro Data for Novel Arylamino Alcohols
Focus Molecule: 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
This guide provides a strategic framework for researchers and drug development professionals on how to approach the evaluation of novel arylamino alcohol derivatives, using the specific, yet understudied, molecule 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL as a case example. In the absence of published data for this particular compound, we will construct a robust, predictive methodology based on established principles of in vitro-in vivo correlation (IVIVC) and data from structurally related compounds.[1][2] This document will serve as a roadmap for anticipating the challenges and opportunities in translating promising in vitro results into successful in vivo outcomes.
Introduction to the Chemical Class and Our Target Molecule
The arylamino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] These molecules are known to interact with various biological targets, and their therapeutic potential spans from antimalarials to cardiovascular and neurological agents. Our focus molecule, 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, possesses the characteristic features of this class: an aromatic ring, a hydroxyl group, and an amino group, separated by an ethyl chain.
Chemical Structure:
-
IUPAC Name: 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
-
Molecular Formula: C10H14ClNO2
-
Molecular Weight: 215.68 g/mol [3]
The substituents on the phenyl ring (a chloro and a methoxy group) are expected to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom can affect metabolic stability and receptor binding, while the methoxy group can impact solubility and interactions with biological targets.
The In Vitro Evaluation Strategy: Building a Foundation
The initial characterization of a novel compound like ours begins with a comprehensive in vitro assessment. This phase is designed to establish its biological activity, mechanism of action, and potential liabilities in a controlled, high-throughput manner.
Primary Target Identification and Functional Assays
Given the arylamino alcohol core, a primary screening panel should include assays for targets commonly associated with this scaffold. A hypothetical screening cascade is outlined below.
Experimental Protocol: Broad-Spectrum Receptor and Enzyme Screening
-
Compound Preparation: Solubilize 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Assay Execution: Utilize a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) to test the compound at a standard concentration (e.g., 10 µM) against a wide range of receptors, ion channels, and enzymes.
-
Data Analysis: Identify primary "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).
Hypothetical In Vitro Screening Results:
| Target Class | Specific Target | Assay Type | Predicted Outcome | Rationale for Inclusion |
| GPCRs | Adrenergic Receptors (α, β) | Radioligand Binding | Moderate Affinity | Common targets for arylamino alcohols. |
| Serotonin Receptors (5-HT) | Functional Assay (Ca2+ flux) | Potential Agonist/Antagonist | Structural similarities to known 5-HT modulators.[4][5] | |
| Ion Channels | hERG | Electrophysiology (Patch Clamp) | Low to Moderate Inhibition | Critical for cardiac safety assessment. |
| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Enzyme Inhibition Assay | Potential Inhibition | The amino group is a potential substrate/inhibitor. |
Cell-Based Assays: Assessing Cellular Effects
Positive hits from primary screening must be validated in a more biologically relevant context using cell-based assays.
Experimental Protocol: Cellular Viability Assay
-
Cell Culture: Plate human cell lines relevant to the identified primary targets (e.g., HEK293 expressing a specific receptor, or a cancer cell line like T47D) in 96-well plates.[6][7]
-
Compound Treatment: Treat cells with a serial dilution of the compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Utilize a standard method like the MTT or LDH assay to determine cell viability.[7][8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from the dose-response curve.
Illustrative Workflow for In Vitro Characterization:
Caption: A streamlined workflow for the initial in vitro characterization of a novel compound.
The In Vivo Evaluation Strategy: From Bench to Biological System
Promising in vitro data provides the justification for advancing a compound to in vivo studies. This phase is critical for understanding how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety.
Pharmacokinetic (PK) Studies
The first in vivo experiment is typically a pharmacokinetic study to determine the compound's exposure profile.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a standard strain of laboratory mice (e.g., BALB/c).[9]
-
Compound Administration: Administer the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F).
Efficacy Studies in a Relevant Disease Model
Based on the in vitro mechanism of action, an appropriate in vivo disease model should be selected to evaluate the compound's therapeutic potential. For instance, if the compound shows potent antimalarial activity in vitro, a murine malaria model would be employed.[1][2]
Hypothetical In Vivo Efficacy Data (Antimalarial Model):
| Dose (mg/kg) | Route of Administration | Parasitemia Reduction (%) | Survival Rate (%) |
| 10 | Oral | 65 | 50 |
| 30 | Oral | 95 | 100 |
| 100 | Oral | 99 | 100 |
| Vehicle Control | Oral | 0 | 0 |
Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. This is the essence of IVIVC, a mathematical model that describes this relationship.[10][11]
Levels of IVIVC
The FDA has defined several levels of IVIVC:[10]
-
Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the most robust level of correlation.[11]
-
Level B Correlation: A correlation between the mean in vitro dissolution time and the mean in vivo residence time.
-
Level C Correlation: A single-point correlation, for example, between the percentage of drug dissolved at a specific time and a single pharmacokinetic parameter like Cmax or AUC.[9]
Conceptual IVIVC Framework:
Caption: The relationship between in vitro properties and in vivo performance as described by an IVIVC model.
Challenges and Considerations
For a compound like 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, establishing a strong IVIVC can be challenging due to:
-
Complex Metabolism: The chloro and methoxy groups can be sites of Phase I and Phase II metabolism, leading to multiple metabolites that may have their own activity and pharmacokinetic profiles.[4]
-
Transporter Effects: The compound may be a substrate for influx or efflux transporters in the gut wall or other tissues, which can affect its absorption and distribution in a manner not predicted by simple in vitro permeability assays.[12]
-
Species Differences: Metabolic pathways and receptor pharmacology can differ significantly between preclinical species and humans, complicating the extrapolation of animal data.
Conclusion and Future Directions
The evaluation of a novel chemical entity such as 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL requires a systematic and integrated approach. By strategically combining a series of in vitro assays with carefully designed in vivo studies, researchers can build a comprehensive understanding of a compound's potential. The ultimate success of this endeavor hinges on the ability to establish a meaningful in vitro-in vivo correlation, which serves as a critical tool for guiding formulation development, predicting clinical outcomes, and reducing the reliance on extensive in vivo testing.[10][11] This predictive framework, while presented hypothetically for our target molecule, provides a robust and scientifically grounded pathway for the development of the next generation of arylamino alcohol-based therapeutics.
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Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]
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Effect of N-(2-Aminoethyl) Ethanolamine on Hypertrophic Scarring Changes in Vitro: Finding Novel Anti-Fibrotic Therapies. PMC. [Link]
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Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]
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Studies on the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine using GC-MS, LC-MS(n), and LC-HR-MS/MS. PubMed. [Link]
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Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Handling 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
Anticipated Hazard Profile
Based on a thorough analysis of analogous structures, we must anticipate that this compound presents multiple significant hazards. The recommendations throughout this guide are based on the high probability of the following characteristics:
| Hazard Class | Anticipated Effects & Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1] The presence of an aminoethanol group and a halogenated aromatic ring suggests potential for systemic toxicity. |
| Skin & Eye Damage | Causes severe skin burns and eye damage. [4][5] Many aminoethanols are corrosive. Direct contact can cause irreversible damage. |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of aerosols or vapors.[3][5] |
| Reproductive/Chronic Toxicity | Suspected of damaging fertility or the unborn child. May cause damage to organs (e.g., kidney, liver, testes) through prolonged or repeated exposure. This is a critical consideration for all personnel of child-bearing potential. |
| Combustibility | Classified as a combustible liquid.[5] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is your primary defense against exposure. The following multi-layered approach is mandatory for all handling procedures.
| Body Area | Required PPE | Rationale & Specifications |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient . The high risk of severe, irreversible eye damage necessitates the use of fully-sealed chemical splash goggles meeting ANSI Z87.1 standards.[6] A full-face shield must be worn over the goggles during any operation with a splash potential, such as transfers of solutions or reaction workups.[6][7] |
| Hands | Double Gloving: Nitrile or Neoprene | Due to the compound's anticipated corrosivity and high dermal toxicity, a single pair of gloves is not adequate. Double gloving is required.[8] The outer glove should be changed immediately upon known or suspected contact. Inspect all gloves for integrity before each use. Avoid PVC gloves, which offer poor chemical protection.[9] |
| Body | Flame-Resistant Lab Coat & Chemical Apron | A flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs, is the minimum requirement.[6] For any procedure involving quantities greater than a few milligrams or with significant splash risk, a chemical-resistant apron must be worn over the lab coat.[8] |
| Respiratory | NIOSH-Approved Respirator | All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If procedures could generate significant aerosols or vapors, or if engineering controls are not available or fail, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[6][11] All respirator users must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[9] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the foot.[6] Perforated shoes or those made of absorbent materials are prohibited in the laboratory. |
Operational & Disposal Plans: A Step-by-Step Protocol
Adherence to a strict, methodical workflow is essential for mitigating risk. This protocol guides you from initial preparation to final waste disposal.
Workflow Diagram: Safe Handling and Disposal
Caption: Safe Handling and Disposal Workflow.
Step 1: Preparation & Engineering Controls
-
Ventilation: Confirm that the chemical fume hood has been certified within the last year. All handling of the compound, including weighing and solution preparation, must occur inside the hood.[10]
-
Ignition Sources: As a combustible liquid, ensure the work area is free from heat, sparks, and open flames.[5]
-
Safety Equipment: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[10][12]
-
Spill Kit: Have a chemical spill kit rated for solvents and corrosive liquids readily accessible.
Step 2: Handling Protocol
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[1][8] Wash hands thoroughly before and after handling the chemical.[11]
-
Container Management: Keep the chemical in a tightly closed container, stored in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][12]
-
Transfers: When transferring, do so slowly to minimize splashing or aerosol generation. Use a secondary container to move the chemical within the lab.
Step 3: Accidental Release & First Aid Measures
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill using absorbent pads or sand. Do not use combustible materials like paper towels to absorb large spills.
-
Collect absorbed material using non-sparking tools and place it into a designated, sealed hazardous waste container.[13]
-
Ventilate the area and wash the spill site after cleanup is complete.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with a gentle stream of water for at least 15 minutes. Call a physician immediately.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[4] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Call a poison control center or physician immediately.
-
Step 4: Disposal Plan
-
Waste Characterization: All materials contaminated with this compound, including empty containers, used gloves, and spill cleanup debris, must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, leak-proof, and chemically compatible container.[14] The container must be kept closed at all times except when adding waste.[14][15]
-
Labeling: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[14][16]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and segregated from incompatible materials.[14][16]
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash.[14] Arrange for collection by your institution's Environmental Health and Safety (EHS) department.[14][16]
References
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]
-
Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Cole-Parmer. [Link]
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Personal Protective Equipment (PPE) for Pharmacy. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Hazard Summary for Ethanolamine. New Jersey Department of Health. [Link]
-
Standard Operating Procedure for the use of 2-Chloroethanol. Western Carolina University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
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NIOSH Skin Notation Profiles: 2-Diethylaminoethanol. Centers for Disease Control and Prevention (CDC). [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


